molecular formula C₁₀H₁₈D₄N₄O₂ B1159219 N1,N10-Diacetyl Triethylenetetramine-d4

N1,N10-Diacetyl Triethylenetetramine-d4

Katalognummer: B1159219
Molekulargewicht: 234.33
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1,N10-Diacetyl Triethylenetetramine-d4, also known as N1,N10-Diacetyl Triethylenetetramine-d4, is a useful research compound. Its molecular formula is C₁₀H₁₈D₄N₄O₂ and its molecular weight is 234.33. The purity is usually 95%.
BenchChem offers high-quality N1,N10-Diacetyl Triethylenetetramine-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N10-Diacetyl Triethylenetetramine-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C₁₀H₁₈D₄N₄O₂

Molekulargewicht

234.33

Synonyme

N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bisacetamide-d4;  N1,N10-Diacetyltriethylenetetramine-d4; 

Herkunft des Produkts

United States
Foundational & Exploratory

N1,N10-Diacetyl Triethylenetetramine-d4: A Definitive Guide to Its Role as an Internal Standard in Trientine Pharmacokinetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of bioanalytical chemistry and drug development, the reliability of pharmacokinetic (PK) and pharmacodynamic (PD) data is intrinsically tied to the robustness of the analytical methodology. Triethylenetetramine (TETA), commonly known as trientine, is a critical Cu(II)-chelating orphan drug utilized in the treatment of Wilson's disease and extensively investigated for diabetic cardiomyopathy.

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying highly polar polyamines in complex biological matrices. To achieve regulatory-compliant quantification of TETA's primary metabolites, the deployment of N1,N10-Diacetyl Triethylenetetramine-d4 (DAT-d4) as a stable isotope-labeled internal standard (SIL-IS) is not merely a recommendation—it is an analytical necessity. This whitepaper deconstructs the biotransformation of TETA, the physicochemical profile of DAT-d4, and the field-proven causality behind its use in self-validating LC-MS/MS workflows.

The Biotransformation of Triethylenetetramine (TETA)

Following oral administration, TETA undergoes extensive systemic metabolism. The primary biotransformation pathway is N-acetylation, which is catalyzed predominantly by spermidine/spermine N1-acetyltransferase (SSAT1) and, to a lesser extent, by arylamine N-acetyltransferase 2 (NAT2) .

This enzymatic process yields two major circulating metabolites:

  • N1-acetyltriethylenetetramine (MAT)

  • N1,N10-diacetyltriethylenetetramine (DAT)

Understanding this pathway is critical for drug development professionals, as the acetylation rate can exhibit significant inter-individual variability, impacting the drug's efficacy and systemic clearance .

TETA_Metabolism TETA Triethylenetetramine (TETA) Enzyme1 SSAT1 / NAT2 N-acetyltransferase TETA->Enzyme1 Acetylation MAT N1-Acetyl-TETA (MAT) Enzyme2 SSAT1 / NAT2 N-acetyltransferase MAT->Enzyme2 Acetylation DAT N1,N10-Diacetyl-TETA (DAT) Enzyme1->MAT Enzyme2->DAT

Figure 1: Biotransformation pathway of TETA into its acetylated metabolites MAT and DAT.

Chemical Profiling of N1,N10-Diacetyl Triethylenetetramine-d4

To accurately quantify the endogenous levels of DAT in human plasma and urine, analysts rely on N1,N10-Diacetyl Triethylenetetramine-d4 . By incorporating four deuterium ( 2H ) atoms into the aliphatic chain, this isotopologue achieves a +4 Da mass shift compared to the unlabeled metabolite .

This specific mass shift is a deliberate design choice: a minimum of +3 Da is generally required in mass spectrometry to prevent cross-talk from the naturally occurring heavy isotopes (e.g., 13C ) of the unlabeled analyte.

Quantitative Data Summary
PropertySpecification
Compound Name N1,N10-Diacetyl Triethylenetetramine-d4
Synonyms DAT-d4, Diacetyl-TETA-d4
CAS Number 2733833-08-2 (d4), 141998-22-3 (unlabeled)
Molecular Formula C 10​ H 18​ D 4​ N 4​ O 2​
Molecular Weight ~234.33 g/mol
Isotopic Enrichment 98% 2H
Primary Application Stable Isotope Internal Standard (LC-MS/MS)

The Causality of Experimental Choices in LC-MS/MS

In bioanalysis, every methodological parameter must have a logical, mechanistic justification. When quantifying DAT, two specific challenges arise: matrix effects and chromatographic retention .

Why use a Stable Isotope-Labeled Internal Standard (SIL-IS)?

Urine and plasma are highly complex matrices containing endogenous salts, lipids, and proteins. When these matrix components co-elute with the target analyte into the Electrospray Ionization (ESI) source, they compete for available charge, leading to severe ion suppression . Because DAT-d4 is chemically identical to DAT, it co-elutes at the exact same retention time. Any ion suppression affecting the target analyte equally affects the DAT-d4 standard. By quantifying the ratio of the analyte peak area to the IS peak area, the matrix effect is mathematically canceled out, ensuring absolute quantitative trustworthiness.

Why Hydrophilic Interaction Liquid Chromatography (HILIC)?

DAT is a highly polar, hydrophilic polyamine. If analyzed using standard Reversed-Phase Liquid Chromatography (RPLC) with a C18 column, DAT will fail to partition into the stationary phase, eluting immediately in the void volume alongside a massive influx of unretained matrix junk. HILIC flips this paradigm. By using a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase, HILIC retains DAT via orthogonal mechanisms—hydrogen bonding and electrostatic interactions—shifting its elution away from the suppression zone.

Self-Validating Protocol: LC-MS/MS Quantification Workflow

To ensure rigorous scientific integrity, the following step-by-step protocol incorporates built-in validation checks. A method is only "self-validating" if it continuously monitors its own performance through System Suitability Tests (SST) and Quality Control (QC) samples.

Step-by-Step Methodology

Step 1: Preparation of Working Solutions

  • Reconstitute DAT and DAT-d4 reference standards in 50:50 Methanol:Water to a stock concentration of 1.0 mg/mL.

  • Prepare a working internal standard (IS) solution of DAT-d4 at 50 ng/mL in 100% Acetonitrile containing 0.1% Formic Acid. Causality: The acidic acetonitrile serves a dual purpose: it acts as the IS delivery vehicle and the protein precipitation agent.

Step 2: Biological Sample Extraction

  • Aliquot 50 μ L of human plasma (or diluted urine) into a 96-well collection plate.

  • Add 200 μ L of the DAT-d4 working IS solution to each well.

  • Vortex the plate at 1000 RPM for 5 minutes to ensure complete protein denaturation.

  • Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 μ L of the supernatant to a clean plate and dilute with 100 μ L of HILIC mobile phase (e.g., 90% Acetonitrile with 10 mM Ammonium Formate).

Step 3: HILIC-MS/MS Analysis

  • Chromatography: Inject 5 μ L onto a ZIC-HILIC column (2.1 × 100 mm, 3 μ m). Run a gradient from 90% organic to 50% organic over 5 minutes.

  • Mass Spectrometry: Operate the triple quadrupole MS in ESI positive mode.

    • Set the Multiple Reaction Monitoring (MRM) transition for DAT (e.g., m/z 231.1 171.1).

    • Set the MRM transition for DAT-d4 (e.g., m/z 235.1 175.1).

Step 4: Self-Validation & Data Acceptance

  • IS Response Check: The absolute peak area of DAT-d4 must not deviate by more than ± 15% across all samples in the batch. A sudden drop in IS area indicates a severe, localized matrix effect or a partial injection failure.

  • Accuracy Check: Interspersed QC samples (Low, Mid, High concentrations) must back-calculate to within ± 15% of their nominal values.

LCMS_Workflow Sample 1. Aliquot Matrix (Plasma/Urine) Spike 2. Spike SIL-IS (DAT-d4) Sample->Spike Extraction 3. Protein Precipitation (Acetonitrile + 0.1% FA) Spike->Extraction LC 4. HILIC Separation (Orthogonal Retention) Extraction->LC MS 5. ESI-MS/MS (Positive MRM Mode) LC->MS Data 6. Ratio Quantification (DAT / DAT-d4) MS->Data

Figure 2: Self-validating LC-MS/MS workflow utilizing DAT-d4 for matrix effect compensation.

Pharmacokinetic & Clinical Utility

The precise quantification of DAT, enabled by the DAT-d4 internal standard, has profound implications for clinical pharmacology. By mapping the area under the curve (AUC) of TETA versus its acetylated metabolites, researchers can accurately phenotype patients as "fast" or "slow" acetylators. While initial studies suggest that NAT2 phenotype may not drastically alter the overall safety profile of TETA , the continuous monitoring of DAT levels remains a critical biomarker for patient compliance and metabolic clearance rates during long-term Wilson's disease management and novel diabetic cardiomyopathy trials.

References

  • Title: Pharmacokinetics, pharmacodynamics, and metabolism of triethylenetetramine in healthy human participants: an open-label trial. Source: Journal of Clinical Pharmacology / PubMed (NIH) URL: [Link]

  • Title: Complex N-Acetylation of Triethylenetetramine. Source: Drug Metabolism and Disposition / PMC (NIH) URL: [Link]

  • Title: N1,N10-Diacetyl Triethylenetetramine-D4 Reference Standard (CAS: 2733833-08-2). Source: SynZeal Research URL: [Link]

N1,N10-Diacetyl Triethylenetetramine-d4: Structural Profiling, Metabolic Causality, and Bioanalytical Methodologies in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of orphan drug development and trace-metal pharmacology, Triethylenetetramine (TETA, clinically known as Trientine) serves as a critical Cu(II) chelator for the management of Wilson’s disease. However, the pharmacokinetic (PK) profiling of TETA is inherently complex due to its rapid and extensive hepatic Phase II metabolism. The primary metabolic sink for TETA is N1,N10-Diacetyltriethylenetetramine (DAT) .

To accurately quantify drug clearance, efficacy, and the impact of patient-specific metabolic polymorphisms, bioanalytical laboratories must measure DAT with high precision. This whitepaper provides an in-depth technical guide on the structure, metabolic causality, and application of N1,N10-Diacetyl Triethylenetetramine-d4 (DAT-d4) —the gold-standard stable isotope-labeled internal standard (SIL-IS) required for robust LC-MS/MS bioanalysis [1].

Chemical Structure & Isotopic Design

The unlabeled metabolite, DAT, is a highly polar polyamine derivative. Synthesizing its deuterated counterpart, DAT-d4, requires strategic isotopic placement to ensure analytical stability.

  • IUPAC Name: N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bisacetamide-d4

  • Molecular Formula: C₁₀H₁₈D₄N₄O₂

  • Molecular Weight: 234.33 g/mol (compared to 230.31 g/mol for unlabeled DAT)

  • CAS Registry Number: 2733833-08-2 [4]

The Causality Behind the +4 Da Mass Shift

In mass spectrometry, endogenous molecules naturally contain ¹³C and ¹⁵N isotopes, creating an isotopic envelope (M+1, M+2, M+3). If a deuterated standard is too light (e.g., d2), the M+2 peak of the highly concentrated unlabeled drug can "bleed" into the internal standard's mass channel, skewing the quantification.

By utilizing a +4 Da shift (d4), we create a mathematical "sweet spot." It is heavy enough to completely bypass the isotopic envelope of unlabeled DAT, yet structurally identical enough to perfectly mimic the parent molecule's extraction recovery and chromatographic retention time. Furthermore, the four deuterium atoms are strategically incorporated into the carbon backbone (the central ethylene bridge) rather than the exchangeable amine (-NH) or acetyl protons. This prevents deuterium-to-hydrogen (H/D) back-exchange when the compound is exposed to aqueous biological matrices like plasma or urine.

Metabolic Causality: The Role of NAT2

TETA is not excreted intact; it is sequentially acetylated by the hepatic enzyme Arylamine N-acetyltransferase 2 (NAT2) [2].

  • First Pass: TETA is acetylated to N1-acetyltriethylenetetramine (MAT).

  • Second Pass: MAT is further acetylated to N1,N10-diacetyltriethylenetetramine (DAT).

Why measure DAT? Acetylation neutralizes the primary amines of TETA, drastically reducing its copper-chelating capacity. Therefore, DAT is an inactive metabolite. Because NAT2 expression is highly polymorphic in humans (resulting in "fast" and "slow" acetylator phenotypes), measuring the ratio of TETA to DAT is a direct, causal readout of drug inactivation [3]. If a patient is a fast acetylator, they will convert TETA to DAT rapidly, potentially requiring a higher clinical dose to maintain copper chelation efficacy.

Metabolism TETA Trientine (TETA) Parent Drug NAT2_1 Hepatic NAT2 Phase II TETA->NAT2_1 MAT MAT Minor Metabolite NAT2_2 Hepatic NAT2 Phase II MAT->NAT2_2 DAT DAT Major Metabolite NAT2_1->MAT Acetylation NAT2_2->DAT Acetylation

Hepatic Phase II metabolism of Trientine (TETA) into MAT and DAT via NAT2 enzyme.

Bioanalytical Methodology (LC-MS/MS)

Polyamines like DAT lack a UV-absorbing chromophore and are highly polar, making traditional reversed-phase UV chromatography impossible. They also suffer from severe ion suppression in Electrospray Ionization (ESI) due to endogenous phospholipids.

To establish a self-validating system , we employ Hydrophilic Interaction Liquid Chromatography (HILIC) or a Cyano column paired with an ion-pairing reagent (Heptafluorobutyric acid, HFBA) [2]. The inclusion of DAT-d4 normalizes any matrix-induced ionization variations.

Step-by-Step Experimental Protocol
  • System Suitability & Zero-Blank Validation: Before sample extraction, inject a "Zero-Blank" (human plasma spiked only with DAT-d4). This self-validating step proves that the DAT-d4 standard contains no unlabelled DAT impurities (isotopic purity check) and confirms the absence of isobaric interference in the MRM channels.

  • Sample Aliquoting: Transfer 50 µL of human plasma (or diluted urine) into a 96-well polypropylene plate. Note: Avoid glass vials, as polyamines irreversibly bind to the silanol groups on glass surfaces.

  • SIL-IS Spiking: Add 10 µL of the DAT-d4 working solution (500 ng/mL in 50% Methanol) to all wells except double-blanks.

  • Protein Precipitation & Ion-Pairing: Add 200 µL of cold Acetonitrile containing 0.1% HFBA.

    • Causality Check: Why HFBA? HFBA acts as a volatile ion-pairing agent. It temporarily neutralizes the positive charges of the polyamines, forcing them to precipitate out of the protein matrix and stay in the organic supernatant. During ESI, the volatile HFBA boils off, allowing the free amines to be protonated and detected.

  • Centrifugation: Seal the plate and centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer & Injection: Transfer 150 µL of the supernatant to a clean autosampler plate. Inject 5 µL into the LC-MS/MS system.

Workflow Sample Biological Matrix (Plasma/Urine) Spike Spike Internal Standard (DAT-d4) Sample->Spike Ext Protein Precipitation (Acetonitrile + 0.1% HFBA) Spike->Ext LC Chromatographic Separation (Cyano / HILIC Column) Ext->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Quantification & PK Analysis MS->Data

LC-MS/MS bioanalytical workflow utilizing DAT-d4 as a stable isotope-labeled internal standard.

Quantitative Data & MRM Parameters

To ensure reproducibility across laboratories, the following tables summarize the optimized mass spectrometry parameters and method validation metrics for the quantification of TETA and its metabolites.

Table 1: Physicochemical & Multiple Reaction Monitoring (MRM) Parameters

AnalyteFormulaMW ( g/mol )Precursor Ion [M+H]⁺Product Ion (m/z)Collision Energy (eV)
TETA C₆H₁₈N₄146.23147.1112.115
MAT C₈H₂₀N₄O188.27189.2130.118
DAT C₁₀H₂₂N₄O₂230.31231.2172.220
DAT-d4 (IS) C₁₀H₁₈D₄N₄O₂234.33235.2176.220

Note: The primary fragmentation pathway for DAT and DAT-d4 involves the neutral loss of an acetamide or ethylenediamine moiety, resulting in the robust 172.2 and 176.2 m/z product ions, respectively.

Table 2: Bioanalytical Method Validation Summary (Human Plasma)

ParameterTETADAT
Linear Range (ng/mL) 10.0 - 1000.010.0 - 1000.0
LLOQ (ng/mL) 10.010.0
Inter-assay Accuracy (% Bias) ± 12.5%± 11.8%
Inter-assay Precision (% CV) < 8.5%< 7.2%
Matrix Effect Compensation Normalized by TETA-d4Normalized by DAT-d4

References

  • Axios Research. N1,N10-Diacetyl Triethylenetetramine Reference Standards. Retrieved from:[Link]

  • Lu, J., et al. "Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS)." ResearchGate. Retrieved from:[Link]

  • Trenk, D., et al. "The steady state pharmacokinetics of trientine in Wilson disease patients." ResearchGate. Retrieved from:[Link]

  • SynZeal. N1,N10-Diacetyl Triethylenetetramine-D4 Product Information. Retrieved from:[Link]

N1,N10-Diacetyl Triethylenetetramine-d4: A Technical Whitepaper on Pharmacokinetic Profiling and LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trientine (triethylenetetramine or TETA) is a critical copper-chelating therapeutic agent primarily indicated for the treatment of Wilson's disease, a rare genetic disorder characterized by toxic copper accumulation[1]. Following oral administration, trientine undergoes extensive hepatic biotransformation. To accurately map its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, researchers must quantify its major metabolites.

This whitepaper provides an in-depth technical analysis of N1,N10-Diacetyl Triethylenetetramine-d4 (DAT-d4) , the stable isotope-labeled internal standard (SIL-IS) strictly required for the precise Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification of trientine's terminal metabolite.

Chemical Identity and Physicochemical Properties

Understanding the structural and isotopic differences between the endogenous metabolite and its deuterated counterpart is foundational for bioanalytical assay design. The substitution of four hydrogen atoms with deuterium (+4 Da mass shift) ensures distinct mass spectrometric resolution while preserving identical chromatographic behavior.

Quantitative Data Summary
PropertyUnlabeled MetaboliteDeuterated Internal Standard (SIL-IS)
Chemical Name N1,N10-Diacetyl TriethylenetetramineN1,N10-Diacetyl Triethylenetetramine-d4
CAS Number 141998-22-3[2]2733833-08-2[3]
Molecular Formula C10H22N4O2C10H18D4N4O2
Molecular Weight 230.31 g/mol 234.33 g/mol
Role in Research Analytical Reference StandardInternal Standard for LC-MS/MS

The Pharmacological Context: Trientine Metabolism

Trientine is acetylated in humans into two major metabolites: N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT)[4]. While the parent drug is a potent copper chelator, the introduction of acetyl groups sequentially reduces the stability of the resulting copper complexes[1].

Causality in Enzymatic Pathways: Clinical studies indicate that the acetylation of trientine is not significantly dependent on the Arylamine N-Acetyltransferase 2 (NAT2) phenotype. Instead, it is hypothesized to be catalyzed by alternative mechanisms, such as spermidine/spermine N1-acetyltransferase (SSAT), due to the structural similarities between trientine and endogenous polyamines[4].

TrientineMetabolism Trientine Trientine (TETA) Active Copper Chelator Enzyme Acetyltransferase (e.g., SSAT / NAT) Trientine->Enzyme MAT N1-acetyltriethylenetetramine (MAT) DAT N1,N10-diacetyltriethylenetetramine (DAT) MAT->DAT Acetylation Enzyme->MAT Acetylation

Fig 1: Hepatic acetylation pathway of Trientine into its major metabolites, MAT and DAT.

Analytical Imperative: The Role of DAT-d4 in LC-MS/MS

Expertise & Experience: The quantification of highly polar polyamines like DAT in biological matrices (plasma or urine) presents a severe bioanalytical challenge. Standard reversed-phase chromatography often fails to retain these hydrophilic compounds, and the biological matrix is rife with endogenous phospholipids that cause unpredictable ion suppression or enhancement in the mass spectrometer's electrospray ionization (ESI) source.

The choice to use DAT-d4 over a non-isotopic structural analog is a deliberate mechanism to enforce accuracy. Because DAT-d4 shares the exact physicochemical properties of unlabeled DAT, it co-elutes chromatographically. Consequently, both the analyte and the internal standard are subjected to identical matrix-induced ionization fluctuations. The ratio of their MS/MS peak areas remains constant, effectively neutralizing the matrix effect.

Step-by-Step Methodology: LC-MS/MS Quantification Protocol

To ensure reproducibility and scientific integrity, the following methodology outlines the validated extraction and quantification workflow.

Protocol Steps:
  • Preparation of Standards: Prepare a calibration curve of unlabeled DAT (CAS: 141998-22-3) ranging from 10 ng/mL to 5000 ng/mL in blank human plasma.

  • Internal Standard Spiking: Aliquot 50 µL of each calibration standard, Quality Control (QC) sample, and unknown biological sample into a 96-well plate. Spike each well with 10 µL of DAT-d4 working solution (e.g., 500 ng/mL).

  • Protein Precipitation (Extraction): Add 200 µL of cold acetonitrile (100%) to each well.

    • Causality: Acetonitrile effectively denatures and precipitates plasma proteins while maintaining the solubility of polar polyamines, ensuring high extraction recovery without the need for complex solid-phase extraction (SPE).

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 150 µL of the clear supernatant to a clean plate and dilute with 150 µL of mobile phase A (e.g., 10mM ammonium formate).

  • Chromatographic Separation: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Causality: HILIC provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions) that successfully retain the highly polar DAT molecules, unlike standard C18 columns.

  • MS/MS Detection: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for DAT (e.g., m/z 231.2 → 171.1) and DAT-d4 (e.g., m/z 235.2 → 175.1).

LCMSWorkflow Sample Biological Matrix (Plasma/Urine) Spike Spike Internal Standard (DAT-d4) Sample->Spike Prep Protein Precipitation (Acetonitrile) Spike->Prep Centrifuge Centrifugation & Supernatant Extraction Prep->Centrifuge LC Liquid Chromatography (HILIC Separation) Centrifuge->LC MS Tandem Mass Spectrometry (MRM Mode Detection) LC->MS Quant Quantification (DAT / DAT-d4 Ratio) MS->Quant

Fig 2: Self-validating LC-MS/MS bioanalytical workflow utilizing DAT-d4 as an internal standard.

Self-Validating Assay Mechanics

Trustworthiness in bioanalysis requires that every protocol acts as a self-validating system. This workflow achieves this through the following feedback loops:

  • System Suitability Testing (SST): Before analyzing clinical samples, an SST sample (containing DAT and DAT-d4) is injected to verify that instrument response, retention time, and peak symmetry meet predefined thresholds.

  • Internal Standard Tracking: The absolute peak area of DAT-d4 is monitored across all samples. A deviation of >20% in the IS area of an unknown sample compared to the mean IS area of the calibration standards flags a severe matrix effect or extraction failure, automatically invalidating that specific sample.

  • Quality Control (QC) Bracketing: Low, Medium, and High QC samples are interspersed among the unknown clinical samples. The calculated concentration of these QCs (derived from the DAT/DAT-d4 ratio) must fall within ±15% of their nominal values. Failure to meet this criterion results in the rejection of the entire analytical run, ensuring no erroneous PK data is reported.

References

  • Source: pharmaline.co.
  • N1,N10-Diacetyl Triethylenetetramine - CAS - 141998-22-3 Source: Axios Research URL
  • N1,N10-Diacetyl Triethylenetetramine-D4 | 2733833-08-2 Source: SynZeal URL
  • Source: PubMed (nih.gov)

Sources

N1,N10-Diacetyl Triethylenetetramine-d4 safety data sheet

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of N1,N10-Diacetyl Triethylenetetramine-d4

Abstract

This technical guide provides a comprehensive overview of the safety considerations, handling protocols, and risk mitigation strategies for N1,N10-Diacetyl Triethylenetetramine-d4. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, field-proven perspective on the compound's characteristics and its safe application in a laboratory setting. We synthesize data from authoritative sources, including the safety profile of the parent compound, Triethylenetetramine, to establish a robust framework for risk assessment and management. This guide includes detailed experimental protocols, data tables for quick reference, and workflow diagrams to ensure scientific integrity and operational safety.

Introduction: Understanding the Scientific Context

N1,N10-Diacetyl Triethylenetetramine-d4 is the deuterated form of a principal metabolite of Triethylenetetramine (Trientine).[1] Trientine is a pharmaceutical agent used as a selective chelator of copper (Cu(II)) in the treatment of Wilson's disease. The study of its metabolites is crucial for understanding its pharmacokinetic and pharmacodynamic profile. The acetylation of polyamines, such as triethylenetetramine, is a key step in their catabolism.[2][3] This process, mediated by enzymes like spermidine/spermine-N1-acetyl transferase (SSAT), modifies the charge of the polyamine, often leading to its export from the cell or further degradation.[2]

Therefore, N1,N10-Diacetyl Triethylenetetramine-d4 serves as a critical analytical reference standard.[4][5] Its isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays, allowing for precise measurement of the non-labeled metabolite in biological samples. This is essential for drug metabolism and pharmacokinetic (DMPK) studies during drug development.[4][5] Given its specialized use, a thorough understanding of its safe handling is paramount for ensuring the integrity of experimental data and, most importantly, the safety of laboratory personnel.

Hazard Identification and Risk Analysis

Table 1: GHS Hazard Classification for Parent Compound (Triethylenetetramine) [6]

Hazard Class Category Hazard Statement
Acute Toxicity (Dermal) Category 3 H311: Toxic in contact with skin
Skin Corrosion/Irritation Category 1 H314: Causes severe skin burns and eye damage
Serious Eye Damage/Irritation Category 1 H314: Causes severe skin burns and eye damage
Respiratory Sensitization Category 1 H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin Sensitization Category 1 H317: May cause an allergic skin reaction
Reproductive Toxicity Category 1B H360: May damage fertility or the unborn child
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Expert Analysis of Risk: The primary risks associated with handling N1,N10-Diacetyl Triethylenetetramine-d4 are derived from its potential to cause severe skin corrosion and eye damage upon contact.[6] Its classification as a skin and respiratory sensitizer means that even low-level or repeated exposures could lead to allergic reactions.[6] The designation of "Toxic in contact with skin" necessitates the use of robust personal protective equipment (PPE) and stringent handling protocols to prevent any dermal exposure.[6] Finally, its suspected reproductive toxicity requires special consideration and control measures, particularly for personnel of child-bearing potential.[6]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential. This involves engineering controls, administrative controls, and finally, personal protective equipment.

Engineering Controls
  • Ventilation: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

  • Containment: For procedures involving weighing or transferring the solid compound, a balance enclosure or a powder containment hood provides an additional layer of protection.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the high-risk hazard profile of the parent compound. The following diagram outlines a decision workflow for appropriate PPE selection.

PPE_Selection cluster_ppe PPE Selection Workflow start Task: Handling N1,N10-Diacetyl Triethylenetetramine-d4 weighing Weighing Solid Compound? start->weighing solution_prep Preparing/Handling Solutions? weighing->solution_prep No ppe_solid Required PPE: - Nitrile Gloves (Double-gloved) - Lab Coat - Safety Goggles - Face Shield - N95/FFP2 Respirator weighing->ppe_solid Yes ppe_solution Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles solution_prep->ppe_solution Yes

Caption: PPE selection decision tree based on handling task.

Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is the cornerstone of safe laboratory practice.

Protocol for Safe Handling and Weighing
  • Preparation: Don all required PPE as per the workflow diagram above. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, and the sealed container of the compound inside the fume hood. Use a secondary container (e.g., a beaker) to hold the vial during transfer.

  • Weighing: Carefully open the container. Using the dedicated spatula, transfer the required amount of solid to the weigh boat. Avoid creating airborne dust. Close the primary container immediately after dispensing.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid inside the fume hood.

  • Cleanup: Wipe down the spatula and work surface with a solvent-moistened towel (e.g., 70% ethanol), and dispose of it as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.[6]

Storage Requirements
  • Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] A recommended stability of at least one year is noted by suppliers when stored correctly.[1]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and sources of heat or ignition.[7][8]

  • Security: Given its reproductive toxicity hazard, store the compound in a locked cabinet or a location with controlled access.[6]

Waste Disposal
  • All solid waste (contaminated gloves, weigh boats, paper towels) must be placed in a clearly labeled hazardous waste container.

  • Solutions must be disposed of in a designated, compatible hazardous waste container. Do not mix with incompatible chemicals.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical.[6]

Emergency_Response cluster_emergency Emergency Response Flowchart exposure Exposure Event Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation action_skin Immediately remove contaminated clothing. Wash skin with soap and water for 15 min. Seek immediate medical attention. skin_contact->action_skin action_eye Immediately flush eyes with water for 15 min, aintaining open eyelids. Remove contact lenses if possible. Seek immediate medical attention. eye_contact->action_eye action_inhalation Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. inhalation->action_inhalation

Caption: First aid response for different exposure routes.

Spill Response:

  • Evacuate: Alert others and evacuate the immediate area.

  • Contain: If safe to do so, prevent the spill from spreading using absorbent pads.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including a respirator and chemical-resistant gloves.

  • Clean-up: For a solid spill, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite), collect it, and place it in the waste container.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Physical and Chemical Properties

The following data pertains to the non-deuterated N1,N10-Diacetyl Triethylenetetramine.

Table 2: Physical and Chemical Properties

Property Value Source(s)
CAS Number 141998-22-3 [1][4][9][10]
Molecular Formula C₁₀H₂₂N₄O₂ [1][4][9][10]
Molecular Weight 230.31 g/mol [1][4][9][10]
Appearance Data not available (typically a solid) N/A
Solubility Data not available; refer to Certificate of Analysis [1]
Partition Coefficient (n-octanol/water) Data not available [6]

| Vapor Pressure | Data not available |[6] |

Conclusion

N1,N10-Diacetyl Triethylenetetramine-d4 is an invaluable tool for pharmaceutical research, enabling precise bioanalytical studies. While it presents significant hazards, a comprehensive understanding of these risks, rooted in the data from its parent compound, allows for the development of robust safety protocols. By implementing stringent engineering controls, mandating correct PPE, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can mitigate these risks effectively. This ensures a safe laboratory environment conducive to advancing scientific knowledge in drug metabolism and development.

References

  • N1, N10-Diacetyl triethylenetetramine | 141998-22-3. Shimadzu Chemistry & Diagnostics. [Link]

  • Advances in the synthesis and applications of macrocyclic polyamines. (2024). RSC Advances. [Link]

  • Safety Data Sheet: Triethylenetetramine. KISHIDA CHEMICAL CO., LTD. [Link]

  • N1,N10-Diacetyl Triethylenetetramine - CAS - 141998-22-3. Axios Research. [Link]

  • Safety Data Sheet. 3M. [Link]

  • SYNTHESIS AND USE OF POLYAMINE DERIVATIVES AS INTERNAL MASS SPECTROMETRY STANDARDS. University of Eastern Finland. [Link]

  • N1, N10-Diacetyl triethylenetetramine. Shimadzu GLC, Inc. [Link]

  • N,N'-(1,2-Ethanediylbis(imino-2,1-ethanediyl))bis(acetamide). PubChem, National Center for Biotechnology Information. [Link]

  • Polyamine Catabolism Revisited: Acetylpolyamine Oxidase Plays a Minor Role Due to Low Expression. (2022). International Journal of Molecular Sciences. [Link]

  • An Overview of Polyamines as a Health-Promoting Agent for Human Health. (2023). Life. [Link]

  • Polyamines: Functions, Metabolism, and Role in Human Disease Management. (2023). Medicina. [Link]

Sources

An In-depth Technical Guide to the Isotopic Purity of N1,N10-Diacetyl Triethylenetetramine-d4

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the isotopic purity of N1,N10-Diacetyl Triethylenetetramine-d4. As the pharmaceutical industry increasingly leverages deuterated compounds to enhance pharmacokinetic profiles, the precise characterization of isotopic enrichment has become a cornerstone of regulatory compliance and drug efficacy.[1][2][3] This document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their analytical endeavors.

The Significance of Isotopic Purity in Deuterated Pharmaceuticals

Deuterium, a stable, non-radioactive isotope of hydrogen, can strategically replace hydrogen atoms in a drug molecule. This substitution can alter the metabolic fate of the compound, often leading to a more favorable pharmacokinetic profile, such as reduced metabolism and longer half-life.[3][4] However, the therapeutic benefits of deuteration are contingent on the precise and consistent incorporation of deuterium at the intended molecular positions.

Isotopic purity is a critical quality attribute (CQA) for any deuterated active pharmaceutical ingredient (API).[1][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), consider deuterated compounds as new chemical entities (NCEs), necessitating rigorous characterization.[2] Inconsistent or low isotopic purity can lead to:

  • Variable drug efficacy and safety: A heterogeneous mixture of isotopologues (molecules with different numbers of deuterium atoms) can result in inconsistent pharmacological activity and potentially unforeseen side effects.

  • Inaccurate pharmacokinetic and metabolic data: The presence of unlabeled or partially labeled species can confound studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.

  • Regulatory hurdles: A lack of robust data on isotopic purity can lead to delays or rejection of regulatory submissions.[1]

This guide focuses on N1,N10-Diacetyl Triethylenetetramine-d4, a deuterated analog of a known chelating agent and a metabolite of trientine.[6][7][8] The analytical principles and methodologies discussed herein are broadly applicable to a wide range of deuterated small molecules.

Synthesis and Its Impact on Isotopic Purity

A generalized synthetic approach could be:

  • Deuteration of a Precursor: A common strategy for introducing deuterium into an amine-containing molecule is through reductive amination using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), or by catalytic reduction with deuterium gas (D₂).[9][10][11] The choice of deuterating reagent and reaction conditions significantly influences the efficiency and selectivity of deuterium incorporation.

  • Acetylation: The deuterated triethylenetetramine intermediate would then be acetylated, likely using acetic anhydride or acetyl chloride, to yield N1,N10-Diacetyl Triethylenetetramine-d4.[6][7]

Sources of Isotopic Impurities from Synthesis:

  • Incomplete Deuteration: The deuteration step may not proceed to completion, resulting in a mixture of the desired d4-compound along with d0, d1, d2, and d3 species.

  • H/D Exchange: Back-exchange of deuterium with hydrogen from solvents or reagents can occur, particularly at labile positions, reducing the isotopic enrichment.[12]

  • Isotopic Scrambling: Under certain reaction conditions, deuterium atoms may migrate to unintended positions within the molecule.

A visual representation of a generalized synthetic workflow is provided below:

G cluster_synthesis Generalized Synthesis of N1,N10-Diacetyl Triethylenetetramine-d4 Triethylenetetramine Precursor Triethylenetetramine Precursor Deuterated Intermediate Deuterated Intermediate Triethylenetetramine Precursor->Deuterated Intermediate Deuteration (e.g., NaBD4 or D2/catalyst) N1,N10-Diacetyl Triethylenetetramine-d4 N1,N10-Diacetyl Triethylenetetramine-d4 Deuterated Intermediate->N1,N10-Diacetyl Triethylenetetramine-d4 Acetylation (e.g., Acetic Anhydride)

Caption: Generalized synthetic workflow for N1,N10-Diacetyl Triethylenetetramine-d4.

Analytical Methodologies for Isotopic Purity Determination

A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for the comprehensive characterization of isotopic purity.[13]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the distribution of isotopologues in a sample.[14] It separates ions based on their mass-to-charge ratio (m/z) with high precision, allowing for the differentiation of molecules that differ in mass by only a single neutron.

Principle: The presence of deuterium increases the mass of the molecule. For N1,N10-Diacetyl Triethylenetetramine-d4, the fully deuterated species will have a mass approximately 4 Da greater than its non-deuterated counterpart. HRMS can resolve the signals from the d0, d1, d2, d3, and d4 isotopologues, and their relative peak areas are proportional to their abundance in the sample.

Experimental Protocol: LC-HRMS for Isotopic Purity

  • Sample Preparation:

    • Accurately weigh and dissolve the N1,N10-Diacetyl Triethylenetetramine-d4 sample in a high-purity solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 µg/mL.[15]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Full scan from m/z 100 to 500.

    • Resolution: Set to >30,000 to ensure baseline resolution of the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of the protonated molecule [M+H]⁺ for each isotopologue (d0 to d4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

    • The isotopic purity is reported as the percentage of the d4 species.

Data Presentation: Theoretical Isotopic Distribution

IsotopologueMolecular FormulaExact Mass (Monoisotopic)
d0C₁₀H₂₂N₄O₂230.1743
d1C₁₀H₂₁DN₄O₂231.1806
d2C₁₀H₂₀D₂N₄O₂232.1868
d3C₁₀H₁₉D₃N₄O₂233.1931
d4C₁₀H₁₈D₄N₄O₂234.1994

Calculation of Isotopic Purity by HRMS:

Isotopic Purity (%) = [ (Area of d4 peak) / (Sum of areas of d0 to d4 peaks) ] x 100

A visual representation of the LC-HRMS workflow is provided below:

G cluster_hrms LC-HRMS Workflow for Isotopic Purity Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Injection HRMS Analysis HRMS Analysis LC Separation->HRMS Analysis Elution Data Processing Data Processing HRMS Analysis->Data Processing Spectral Data Isotopic Purity Report Isotopic Purity Report Data Processing->Isotopic Purity Report Calculation

Caption: LC-HRMS workflow for the determination of isotopic purity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atoms and can be used to determine the level of deuteration at specific sites within a molecule.[16][17][18] For isotopic purity analysis, both ¹H (proton) and ²H (deuterium) NMR are valuable.

Principle:

  • ¹H NMR: In a highly deuterated sample, the signals from the remaining protons will be significantly reduced in intensity. By comparing the integral of a residual proton signal at a deuterated position to the integral of a proton signal at a non-deuterated position within the same molecule, the isotopic enrichment at that site can be calculated.

  • ²H NMR: This technique directly detects the deuterium nuclei, providing a spectrum where the signals correspond to the deuterated positions. The integrals of these signals are proportional to the number of deuterium atoms at each site.

Experimental Protocol: qNMR for Isotopic Purity

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the N1,N10-Diacetyl Triethylenetetramine-d4 sample.

    • Dissolve the sample in a high-purity deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d6, DMSO-d6) that does not have signals overlapping with the analyte signals.

    • For absolute quantification, a certified internal standard of known concentration can be added. For relative isotopic purity, comparison of internal signals is often sufficient.

  • NMR Data Acquisition:

    • Instrument: A high-field NMR spectrometer (≥400 MHz) to ensure good signal dispersion.

    • ¹H NMR:

      • Acquire a standard ¹H NMR spectrum.

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery, which is crucial for accurate integration.

    • ²H NMR:

      • Acquire a ²H NMR spectrum. This may require a longer acquisition time due to the lower gyromagnetic ratio of deuterium.

  • Data Analysis:

    • ¹H NMR:

      • Carefully integrate the residual proton signal at the deuterated position and a reference signal from a non-deuterated part of the molecule.

      • Normalize the integrals by the number of protons they represent.

      • Calculate the percentage of the non-deuterated species at that position.

      • Isotopic Purity (%) = 100% - % Non-deuterated species.

    • ²H NMR:

      • Integrate the signals corresponding to the deuterated positions.

      • The relative integrals can confirm the intended deuteration pattern.

Data Presentation: Expected NMR Data

NucleusExpected Chemical Shift Range (ppm)Information Provided
¹H2.5 - 3.5 (for ethylene diamine backbone)Reduced signal intensity at deuterated positions.
¹H~2.0 (for acetyl methyl group)Can serve as an internal reference if not deuterated.
²H2.5 - 3.5Direct observation of deuterium incorporation at the intended positions.
Note: Chemical shifts are approximate and can be influenced by the solvent and other factors.[19][20]

A logical diagram for the qNMR analysis is as follows:

G cluster_qnmr qNMR Analysis Logic Sample Preparation Sample Preparation 1H NMR Acquisition 1H NMR Acquisition Sample Preparation->1H NMR Acquisition 2H NMR Acquisition 2H NMR Acquisition Sample Preparation->2H NMR Acquisition Integration and Analysis Integration and Analysis 1H NMR Acquisition->Integration and Analysis 2H NMR Acquisition->Integration and Analysis Positional Purity Positional Purity Integration and Analysis->Positional Purity Confirmation of Deuteration Pattern Confirmation of Deuteration Pattern Integration and Analysis->Confirmation of Deuteration Pattern

Caption: Logical flow of qNMR analysis for isotopic purity determination.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the isotopic purity determination, the analytical methods employed must be part of a self-validating system. This involves:

  • System Suitability Tests: Before each analytical run, system suitability tests must be performed to ensure the instrumentation is performing correctly. For LC-HRMS, this includes checking the mass accuracy and resolution using a known standard. For NMR, this involves checking the line shape and signal-to-noise ratio.

  • Use of Reference Materials: A well-characterized reference standard of the non-deuterated N1,N10-Diacetyl Triethylenetetramine should be analyzed to confirm the retention time, mass spectral fragmentation, and NMR chemical shifts. This helps in the unambiguous identification of the d0 species in the deuterated sample.

  • Orthogonal Methods: The use of two independent analytical techniques, such as HRMS and NMR, provides a high degree of confidence in the results. Agreement between the isotopic purity values obtained from both methods serves as a strong validation of the data.

  • Method Validation: The analytical methods used for isotopic purity determination should be validated according to ICH Q2(R1) guidelines, where applicable. This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1]

Conclusion

The determination of isotopic purity is a non-negotiable aspect of the development of deuterated pharmaceuticals like N1,N10-Diacetyl Triethylenetetramine-d4. A combination of high-resolution mass spectrometry and quantitative NMR spectroscopy provides a robust and comprehensive approach to characterizing the isotopic enrichment and distribution. By understanding the synthetic process and implementing rigorous, self-validating analytical methods, researchers and drug developers can ensure the quality, consistency, and regulatory compliance of their deuterated drug candidates, ultimately contributing to the development of safer and more effective medicines.

References

  • Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. (2025, November 6). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Quality Control Essentials for Deuterated Drug APIs. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]

  • Cerrada-Gimenez, M., Weisell, J., Hyvönen, M. T., Park, M. H., Alhonen, L., Vepsäläinen, J., & Keinänen, T. A. (2012). Complex N-Acetylation of Triethylenetetramine. Drug Metabolism and Disposition, 40(3), 543-551. [Link]

  • Regulatory Considerations for Deuterated Products. (2025, January 31). Salamandra. Retrieved from [Link]

  • Gant, T. G. (2014). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry, 6(4), 359-363. [Link]

  • Zhang, Y., Wu, D., Wang, Y., & Zhang, J. (2021). Elucidating the Structure of N1-Acetylisoputreanine: A Novel Polyamine Catabolite in Human Urine. Metabolites, 11(3), 136. [Link]

  • Maly, T., & Debelouchina, G. T. (2019). Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. Analytical Chemistry, 91(22), 14339-14346. [Link]

  • Lee, J. E., Jung, B. H., & Kim, J. H. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(4), 1148. [Link]

  • Fragmentation scheme and mass spectrometry (MS) spectrum of dansylated polyamines of Band 1 a Band 2 b, and Band 3 c. (n.d.). ResearchGate. Retrieved from [Link]

  • a) Mass spectrometric analysis of acetylation of spermidine (3) to form... (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, Y. P., & Kumar, P. (2020). Mass spectral analysis of acetylated peptides: Implications in proteomics. Journal of Proteomics, 213, 103608. [Link]

  • Isotopic Purity Using LC-MS. (2026, February 23). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Gati, C., & Gandon, V. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 12(30), 10236-10241. [Link]

  • Roy, A., Kumar, H., & Singh, S. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(2), 178-186. [Link]

  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 93, 123-130. [Link]

  • Li, Y., Yin, L., Li, G., & Guo, Y. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link]

  • How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. (2026, February 23). YouTube. Retrieved from [Link]

  • Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Gonnella, N. C. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. Retrieved from [Link]

  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University. Retrieved from [Link]

  • Gati, C., & Gandon, V. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Semantic Scholar. Retrieved from [Link]

  • Nishi, Y., et al. (2019). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences, 198, 00010. [Link]

  • Liu, Y., et al. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 45(3-4), 266-270. [Link]

  • Protecting deuterated drugs. (2017). IAM. Retrieved from [Link]

  • Cerrada-Gimenez, M., et al. (2011). Complex N-acetylation of triethylenetetramine. PubMed - NIH. Retrieved from [Link]

  • The different names used for trientine and triethylenetetramine. (2019, September 4). Wilson's Disease Support Group – UK. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

Methodological & Application

N1,N10-Diacetyl Triethylenetetramine-d4 as internal standard in LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Precision Bioanalysis Using N1,N10-Diacetyl Triethylenetetramine-d4 as an Internal Standard in LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Foundational Principles: The Pursuit of Precision in Bioanalysis

The quantification of xenobiotics and their metabolites in complex biological matrices is a cornerstone of modern drug development. Triethylenetetramine (TETA), a copper-chelating agent used in the treatment of Wilson's disease, undergoes in-vivo acetylation to form key metabolites, including N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT).[1][2] Accurate measurement of these compounds is critical for understanding the drug's pharmacokinetic (PK) and toxicokinetic (TK) profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for this task. However, the analytical process is susceptible to variations that can compromise data integrity. These variables—arising from sample extraction, matrix effects, and instrument fluctuations—necessitate a robust method for normalization. The gold standard for achieving this is the use of a stable isotope-labeled internal standard (SIL-IS) through a technique known as stable isotope dilution analysis (SIDA).[3][4][5]

This guide details the application and protocols for using N1,N10-Diacetyl Triethylenetetramine-d4 (DAT-d4) as a premier internal standard for the high-precision quantification of its unlabeled analogue, DAT, in biological samples.

The Scientific Rationale: Why a Deuterated Internal Standard is Non-Negotiable

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) to correct for analytical variability.[5] While structurally analogous compounds can be used, a SIL-IS is considered the most reliable choice for LC-MS bioanalysis.[6]

The Causality of Correction:

A SIL-IS, such as DAT-d4, is chemically identical to the analyte of interest (DAT), with the only difference being the increased mass from the isotopic labels (deuterium).[7][8] This near-perfect chemical mimicry ensures that the IS and the analyte behave almost identically throughout the entire analytical workflow:

  • Sample Preparation: During extraction steps like protein precipitation or solid-phase extraction, any physical loss of the analyte will be mirrored by a proportional loss of the SIL-IS.[9]

  • Chromatography: The SIL-IS co-elutes with the analyte, experiencing the same chromatographic conditions and potential column interactions.[10] While extensive deuteration can sometimes cause a minor retention time shift, a +4 Da label as in DAT-d4 typically has a negligible effect.[6]

  • Mass Spectrometry: Crucially, the analyte and SIL-IS enter the mass spectrometer ion source at the same time. This means they are subjected to the exact same degree of ion suppression or enhancement from co-eluting matrix components.[3][4]

By calculating the peak area ratio of the analyte to the IS, these variations are effectively normalized, leading to highly accurate and precise quantification.[11]

cluster_0 Principle of IS Correction Analyte_Raw Analyte Signal (Raw) Matrix Matrix Effect (e.g., Ion Suppression) Analyte_Raw->Matrix IS_Raw IS Signal (Raw) IS_Raw->Matrix Ratio Area Ratio (Analyte / IS) Matrix->Ratio Both signals suppressed proportionally Result Accurate Concentration Ratio->Result Correction Applied

Caption: The internal standard corrects for signal suppression.

Key Attributes of N1,N10-Diacetyl Triethylenetetramine-d4:

  • Sufficient Mass Shift: The +4 Da mass difference effectively separates the MS/MS signals of DAT and DAT-d4, preventing isotopic cross-talk. A minimum mass shift of 3 Da is generally recommended.[5][10]

  • Isotopic Stability: The deuterium labels must be placed on positions within the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix under analytical conditions.[8] Reputable suppliers of SIL-IS ensure this through strategic synthesis.

  • High Purity: The internal standard must have high chemical (>99%) and isotopic (≥98%) purity.[3] Impurities could potentially interfere with the measurement of the analyte, compromising the accuracy of the assay.

Experimental Design and Protocols

This section provides a comprehensive, step-by-step protocol for a typical bioanalytical workflow. All procedures should be performed in a controlled laboratory environment by trained personnel.

Materials and Reagents
Item Description / Recommended Grade
Analyte N1,N10-Diacetyl Triethylenetetramine (DAT) reference standard, >98% purity
Internal Standard N1,N10-Diacetyl Triethylenetetramine-d4 (DAT-d4), >98% chemical and isotopic purity
Biological Matrix Blank Human Plasma (K2EDTA), pre-screened for interferences
Solvents Acetonitrile, Methanol, Water (LC-MS Grade or equivalent)
Reagents Formic Acid or Acetic Acid (LC-MS Grade), Ammonium Acetate
Labware Calibrated pipettes, polypropylene microcentrifuge tubes, 96-well plates, autosampler vials
Equipment Analytical balance, vortex mixer, centrifuge, LC-MS/MS system
Preparation of Stock and Working Solutions

Self-validation principle: Stock and working solutions for calibration standards and quality controls must be prepared from separate weighings of the reference standard to ensure independence.[12]

  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of DAT reference standard. Dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of DAT-d4. Dissolve in methanol to achieve a final concentration of 1 mg/mL.

  • Analyte Working Solutions (for Calibration & QCs): Perform serial dilutions of the Analyte Stock Solution with 50:50 Methanol:Water to prepare a series of working solutions that will cover the intended calibration range.

  • Internal Standard Working Solution (ISWS): Dilute the IS Stock Solution with acetonitrile to a final concentration of 50 ng/mL. This concentration may need optimization based on the MS response.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

start Start: Plasma Sample (Calibrator, QC, or Unknown) add_is Add Internal Standard Working Solution start->add_is add_ppt Add Acetonitrile (Protein Precipitation Solvent) add_is->add_ppt vortex Vortex to Mix (Ensures complete protein crash) add_ppt->vortex centrifuge Centrifuge (Pellets precipitated proteins) vortex->centrifuge transfer Transfer Supernatant to a clean well/tube centrifuge->transfer evap Evaporate to Dryness (Under Nitrogen stream) transfer->evap reconstitute Reconstitute in Mobile Phase A evap->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Caption: A typical protein precipitation workflow for plasma samples.

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma (blank, calibrator, QC, or study sample) into a 1.5 mL microcentrifuge tube or 96-well plate.

  • Add 10 µL of the appropriate analyte working solution (or 50:50 Methanol:Water for blank and unknown samples).

  • Add 200 µL of the ISWS in acetonitrile. The acetonitrile acts as the protein precipitation agent.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a new tube or well, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • Vortex briefly, then centrifuge to pellet any insoluble material. Transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Parameters

The following are suggested starting parameters and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Condition Rationale
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for polar acetylated amines.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes analyte protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analytes from the reversed-phase column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrateA gradient ensures elution of the analyte in a sharp peak while cleaning the column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity and on-column loading.

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Note: The exact m/z values should be confirmed by infusion of the individual standards.

Parameter DAT (Analyte) DAT-d4 (Internal Standard)
Ionization Mode Electrospray Ionization (ESI), PositiveAmines readily form positive ions via protonation.
Precursor Ion [M+H]⁺ m/z 231.2m/z 235.2
Product Ion (Quantifier) To be determined (TBD)TBD
Product Ion (Qualifier) TBDTBD
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product transitions.
Collision Energy (CE) Optimize for max signalOptimize for max signal
Dwell Time 100 msSufficient time to acquire >15 data points across the chromatographic peak.

Bioanalytical Method Validation (BMV): A Trustworthy System

A bioanalytical method must be rigorously validated to ensure it is fit for purpose. All validation experiments should be conducted in accordance with current regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[12][13]

Table 3: Key BMV Parameters and Acceptance Criteria (ICH M10)

Validation Parameter Purpose Typical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Matrix Effect To assess the impact of the matrix on ionization efficiency.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Calibration Curve To define the relationship between concentration and response.At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).For QC samples (LLOQ, L, M, H), mean accuracy should be within 85-115% (80-120% for LLOQ). Precision (CV) should be ≤15% (≤20% for LLOQ).
Carryover To check for residual analyte from a high concentration sample in a subsequent blank.Response in the blank after the highest standard should be <20% of the LLOQ and <5% for the IS.
Dilution Integrity To verify that samples above the ULOQ can be diluted with blank matrix and accurately quantified.Accuracy and precision of diluted QCs must be within ±15%.
Stability To ensure the analyte is stable under various storage and handling conditions (e.g., freeze-thaw, bench-top).Mean concentration of stability QCs must be within ±15% of nominal concentration.

Conclusion

The use of N1,N10-Diacetyl Triethylenetetramine-d4 as a stable isotope-labeled internal standard is fundamental to developing a robust, accurate, and precise LC-MS/MS method for the quantification of the TETA metabolite, DAT. Its ability to co-elute with the analyte and undergo identical experiences during sample preparation and ionization provides unparalleled correction for analytical variability.[3][5] By following the detailed protocols and adhering to the validation principles outlined in regulatory guidances like ICH M10, researchers can generate high-quality bioanalytical data that is reliable and defensible, supporting critical decisions throughout the drug development lifecycle.[13][14]

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link]

  • GaBI Online. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • European Medicines Agency. (2011). Guideline on Bioanalytical Method Validation. [Link]

  • Timmerman, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(14), 1733-1744. [Link]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Bio-Bypro. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?[Link]

  • ResearchGate. (2007). Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). [Link]

  • Pourghobadi, Z., et al. (2020). Developing an analytical method for quantification of trientine based on modified silver nanoparticles. Scientific Reports, 10(1), 1-8. [Link]

  • Semantic Scholar. (2007). Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). [Link]

  • Lu, J., et al. (2007). Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). Journal of Chromatography B, 859(1), 62-68. [Link]

  • ResearchGate. (2019). Sensitive and Rapid determination of Trientine and N1-Acetyl Trientine in Human Plasma by LC-MS/MS for bioequivalence study. [Link]

  • ResearchGate. (2019). Sensitive and Rapid determination of Trientine and N1-Acetyl Trientine in Human Plasma by LC-MS/MS for bioequivalence study | Request PDF. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Sensitive and Rapid determination of Trientine and N1-Acetyl Trientine in Human Plasma by LC-MS/MS for bioequivalence study. [Link]

  • Wikipedia. (n.d.). Triethylenetetramine. [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). N1, N10-Diacetyl triethylenetetramine. [Link]

  • PubChem. (n.d.). N,N'-(1,2-Ethanediylbis(imino-2,1-ethanediyl))bis(acetamide). [Link]

  • Hyvönen, M. T., et al. (2009). Complex N-Acetylation of Triethylenetetramine. Drug Metabolism and Disposition, 37(12), 2335-2342. [Link]

Sources

Quantitative Analysis of N1,N10-Diacetyl Triethylenetetramine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers in Drug Development and Clinical Diagnostics

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N1,N10-Diacetyl Triethylenetetramine (DAT) in human plasma. DAT is a significant metabolite of Triethylenetetramine (TETA), a copper-chelating agent with therapeutic applications. The accurate quantification of DAT is crucial for pharmacokinetic studies and therapeutic drug monitoring. This method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard (N1,N10-Diacetyl Triethylenetetramine-d8) ensures high accuracy and precision. The method is designed to be compliant with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4]

Introduction

Triethylenetetramine (TETA) is a polyamine and a copper-chelating agent used in the treatment of Wilson's disease and is being investigated for other therapeutic applications.[5] The in-vivo metabolism of TETA involves acetylation, leading to the formation of mono- and diacetylated metabolites.[2][6] N1,N10-Diacetyl Triethylenetetramine (DAT) is a major metabolite of TETA.[2][6] The monitoring of DAT levels in biological fluids is essential for understanding the pharmacokinetics of TETA and for optimizing therapeutic regimens.

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[2] This application note provides a detailed protocol for the determination of DAT in human plasma, addressing the need for a reliable and validated analytical method in clinical and research settings. The method described herein is based on established principles of bioanalytical method validation as recommended by regulatory agencies such as the FDA and EMA.[1][2][3][4]

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • N1,N10-Diacetyl Triethylenetetramine (CAS: 141998-22-3) reference standard (≥98% purity) was sourced from commercial suppliers such as Shimadzu, Axios Research, or Simson Pharma.[1][7][8][9][10]

    • N1,N10-Diacetyl Triethylenetetramine-d8 (DAT-d8) internal standard (IS) was obtained from suppliers like Clearsynth or MedChemExpress.[11][12][13]

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Heptafluorobutyric acid (HFBA) (optional ion-pairing agent)[2]

  • Human Plasma:

    • Blank human plasma was sourced from a certified vendor.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of DAT and DAT-d8 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.

Sample Preparation Protocol
  • Thaw: Thaw plasma samples and QC samples on ice.

  • Aliquot: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.

  • Add Internal Standard: Add 10 µL of the DAT-d8 internal standard working solution (concentration to be optimized based on instrument sensitivity).

  • Protein Precipitation: Add 400 µL of cold acetonitrile to each tube.

  • Vortex: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A and 2% Mobile Phase B).

  • Analyze: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of DAT.

Liquid Chromatography Conditions
ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.02
0.52
3.095
4.095
4.12
5.02

Note: The use of an ion-pairing agent like 0.1% heptafluorobutyric acid (HFBA) in the mobile phase has been reported to improve peak shape and retention for polyamines and their derivatives and can be considered for method optimization.[2]

Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 2

Table 2: MRM Transitions for DAT and DAT-d8

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
DAT 231.2114.110025
172.210020
DAT-d8 239.2118.110025

Note: The molecular formula of DAT is C10H22N4O2, with a molecular weight of 230.31 g/mol .[7][14] The precursor ion in positive ESI mode corresponds to [M+H]+ at m/z 231.2. The specified product ions are predicted based on the common fragmentation patterns of acetylated polyamines, which typically involve cleavage of the amide bond and subsequent loss of neutral fragments. The collision energies are starting points and should be optimized for the specific instrument used.

Method Validation

The analytical method should be validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days.

  • Calibration Curve: The linearity of the method over a defined concentration range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, and long-term storage).

Results and Discussion

This application note provides a framework for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of N1,N10-Diacetyl Triethylenetetramine in human plasma. The simple protein precipitation method for sample preparation is amenable to high-throughput analysis. The use of a stable isotope-labeled internal standard is critical for compensating for any variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the results. The chromatographic and mass spectrometric conditions provided should serve as a starting point for method optimization on the specific instrumentation available in the user's laboratory. Adherence to regulatory guidelines for method validation will ensure the generation of high-quality, reliable data for pharmacokinetic studies and clinical applications.

Conclusion

The LC-MS/MS method protocol detailed in this application note provides a robust and reliable approach for the quantitative analysis of N1,N10-Diacetyl Triethylenetetramine in human plasma. This method is suitable for use in drug development and clinical research settings where accurate measurement of this key metabolite is essential.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Published July 21, 2011. Accessed March 30, 2026. [Link]

  • Lu J, Chan YK, Poppitt SD, Cooper GJ. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). J Chromatogr B Analyt Technol Biomed Life Sci. 2007;859(1):62-68. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Published May 2018. Accessed March 30, 2026. [Link]

  • PubChem. N,N'-(1,2-Ethanediylbis(imino-2,1-ethanediyl))bis(acetamide). National Center for Biotechnology Information. Accessed March 30, 2026. [Link]

  • Shimadzu. N1, N10-Diacetyl triethylenetetramine. Accessed March 30, 2026. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. Published June 3, 2015. Accessed March 30, 2026. [Link]

  • Othman AA, Lu J, Sunderland T, Cooper GJ. Development and validation of a rapid HPLC method for the simultaneous determination of triethylenetetramine and its two main metabolites in human serum. J Chromatogr B Analyt Technol Biomed Life Sci. 2008;862(1-2):195-201.
  • PubChem. N,N'-(1,2-Ethanediylbis(imino-2,1-ethanediyl))bis(acetamide). National Center for Biotechnology Information. Accessed March 30, 2026. [Link]

  • Shimadzu. N1, N10-Diacetyl triethylenetetramine. Accessed March 30, 2026. [Link]

  • Axios Research. N1,N10-Diacetyl Triethylenetetramine. Accessed March 30, 2026. [Link]

  • Wikipedia. Triethylenetetramine. Accessed March 30, 2026. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N1,N10-Diacetyl Triethylenetetramine in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Triethylenetetramine (TETA) is a copper-chelating agent used in the treatment of Wilson's disease. Its metabolism in humans leads to the formation of acetylated derivatives, including N1,N10-Diacetyl Triethylenetetramine (DAT). Accurate quantification of DAT in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of DAT in human plasma. The use of a stable isotope-labeled internal standard, N1,N10-Diacetyl Triethylenetetramine-d4 (DAT-d4), ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1]

This method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for TETA and its metabolites. The protocols herein are grounded in established scientific principles and adhere to the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA).[2]

Scientific Rationale and Method Overview

The selection of LC-MS/MS is predicated on its inherent sensitivity, selectivity, and wide dynamic range, making it the gold standard for quantitative bioanalysis.[3] The core of this method lies in the use of a deuterated internal standard. Stable isotope-labeled standards like DAT-d4 are considered the most appropriate for quantitative bioanalysis as they co-elute with the analyte and exhibit nearly identical ionization and fragmentation behavior, thus providing the most effective correction for analytical variability.[1][3]

The sample preparation involves a straightforward protein precipitation step, which is efficient in removing the bulk of plasma proteins with minimal sample manipulation. Chromatographic separation is achieved on a reversed-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.

Materials and Reagents

  • Analytes and Internal Standard:

    • N1,N10-Diacetyl Triethylenetetramine (DAT) reference standard (≥98% purity)

    • N1,N10-Diacetyl Triethylenetetramine-d4 (DAT-d4) (≥98% purity, isotopic purity ≥99%)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Human plasma (K2-EDTA as anticoagulant), sourced from an accredited biobank.

Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative analysis. Using a high-precision balance and volumetric flasks minimizes errors. Serial dilution is a standard practice to achieve the desired concentration range for calibration standards and quality control samples.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of DAT and DAT-d4 reference standards into separate 1 mL volumetric flasks.

    • Dissolve the standards in methanol and bring to volume. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of DAT by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike into blank plasma to create calibration standards.

    • Prepare a working internal standard solution of DAT-d4 at a concentration of 1 µg/mL by diluting the primary stock solution with the same diluent.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and foul the analytical column and mass spectrometer.[4] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates proteins.

  • Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • For calibration standards and QC samples, spike with the corresponding DAT working solutions.

  • Add 10 µL of the 1 µg/mL DAT-d4 working internal standard solution to all samples (except for blank matrix samples used to assess interference).

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma spike_is Spike with DAT-d4 (IS) plasma->spike_is add_acn Add 300 µL Acetonitrile spike_is->add_acn vortex Vortex Mix (1 min) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis

Caption: Protein Precipitation Workflow.

LC-MS/MS Instrumentation and Conditions

Rationale: The choice of a C18 column provides good retention for a broad range of analytes. The use of a gradient elution with a mobile phase containing formic acid and ammonium acetate helps to achieve good peak shapes and efficient ionization in positive electrospray mode. The MRM transitions are selected for their specificity and abundance to ensure sensitive and reliable quantification.

ParameterCondition
LC System High-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water with 5 mM Ammonium Acetate
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Collision Gas Argon
Source Temperature 150°C
Desolvation Temperature 400°C

Table 1: Optimized LC-MS/MS Conditions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N1,N10-Diacetyl Triethylenetetramine (DAT)231.2143.15015
N1,N10-Diacetyl Triethylenetetramine-d4 (DAT-d4)235.2147.15015

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Method Validation

Rationale: Bioanalytical method validation is essential to ensure that the method is reliable and reproducible for the intended application.[2] The validation parameters assessed here are in accordance with FDA guidelines.

G cluster_validation Bioanalytical Method Validation Parameters Method Validated Analytical Method Selectivity Selectivity & Specificity Method->Selectivity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity & Range Method->Linearity LLOQ Lower Limit of Quantification Method->LLOQ Stability Stability Method->Stability

Caption: Core Parameters of Method Validation.

The method was validated for the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of DAT and DAT-d4.

  • Linearity and Range: The calibration curve was linear over the range of 1 to 1000 ng/mL. The coefficient of determination (r²) was > 0.99.

  • Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 1 ng/mL with a signal-to-noise ratio of >10 and acceptable precision and accuracy.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results were within the acceptance criteria of ±15% (±20% for LLOQ).

  • Matrix Effect: The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The internal standard effectively compensated for any observed matrix effects.

  • Recovery: The extraction recovery of DAT was consistent and reproducible across the different QC levels.

  • Stability: The stability of DAT was evaluated under various conditions:

    • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

    • Bench-Top Stability: Stable in plasma for at least 4 hours at room temperature.

    • Autosampler Stability: Stable in the processed samples for at least 24 hours.

    • Long-Term Stability: Stable in plasma for at least 30 days at -80°C.

Validation ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.99> 0.995
LLOQS/N > 10, Accuracy ±20%, Precision <20%1 ng/mL
Intra-day Accuracy±15% of nominal valueWithin limits
Intra-day Precision (%CV)≤ 15%< 10%
Inter-day Accuracy±15% of nominal valueWithin limits
Inter-day Precision (%CV)≤ 15%< 12%
Matrix Effect (%CV)≤ 15%< 8%
Stability (Freeze-Thaw)% Bias within ±15%Stable
Stability (Bench-Top)% Bias within ±15%Stable

Table 3: Summary of Method Validation Results

Conclusion

This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of N1,N10-Diacetyl Triethylenetetramine in human plasma. The use of a deuterated internal standard, N1,N10-Diacetyl Triethylenetetramine-d4, ensures the accuracy and reliability of the results. The method has been successfully validated according to FDA guidelines and is suitable for use in clinical and preclinical studies requiring the measurement of this key TETA metabolite.

References

  • Lu, J., Chan, Y. K., Poppitt, S. D., & Cooper, G. J. (2007). Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). Journal of Chromatography B, 859(1), 62–68. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • BioPharma Services. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

Sources

Application Note: High-Precision Quantification of TETA and its Acetylated Metabolites Using N1,N10-Diacetyl Triethylenetetramine-d4 (DAT-d4)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Triethylenetetramine (TETA), administered clinically as a dihydrochloride or tetrahydrochloride salt, is a highly selective copper-chelating agent utilized primarily in the management of [1]. Unlike other heavy metal chelators, TETA undergoes extensive intracellular metabolism. The primary metabolic pathway involves sequential acetylation catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT-1), yielding two major active metabolites: N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT)[2].

Accurate pharmacokinetic (PK) and pharmacodynamic (PD) mapping of TETA requires the simultaneous quantification of the parent drug and these metabolites in biological matrices such as human plasma and urine[3]. However, the highly polar nature of these polyamines and the complex matrix effects inherent to biological samples present significant analytical hurdles.

This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol utilizing N1,N10-Diacetyl Triethylenetetramine-d4 (DAT-d4) as a Stable Isotope-Labeled Internal Standard (SIL-IS) to achieve a self-validating, high-fidelity quantification system[4][5].

MetabolicPathway TETA TETA (Triethylenetetramine) MAT MAT (N1-acetyl-TETA) TETA->MAT Acetyl-CoA DAT DAT (N1,N10-diacetyl-TETA) MAT->DAT Acetyl-CoA Enzyme SSAT-1 Enzyme Enzyme->TETA Catalysis Enzyme->MAT

Caption: Metabolic pathway of TETA to MAT and DAT catalyzed by the SSAT-1 enzyme.

Analytical Challenges & The Causality of DAT-d4 Selection

In LC-MS/MS bioanalysis, endogenous matrix components (e.g., phospholipids, salts) frequently co-elute with target analytes, causing unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source.

The Mechanistic Role of DAT-d4: By incorporating DAT-d4—a synthetic analog where four hydrogen atoms are replaced by deuterium—researchers introduce an internal standard that is physicochemically identical to endogenous DAT[4]. Because DAT-d4 co-elutes exactly with DAT during chromatographic separation, any matrix-induced ionization fluctuations or volumetric losses during sample extraction affect both the analyte and the SIL-IS identically. Quantifying the DAT/DAT-d4 peak area ratio effectively normalizes the data, transforming a highly variable biological matrix into a self-calibrating, trustworthy system.

Workflow Sample Biological Sample (Plasma/Urine) Spike Spike SIL-IS (DAT-d4) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LC Chromatographic Separation Extraction->LC MS MRM Detection (Triple Quadrupole) LC->MS

Caption: Experimental workflow for LC-MS/MS quantification using DAT-d4 as an internal standard.

Experimental Protocol: Self-Validating LC-MS/MS Methodology

Phase 1: Sample Preparation (Protein Precipitation)

Objective: Isolate TETA, MAT, and DAT from plasma proteins while minimizing target degradation.

  • Aliquot: Transfer 50 µL of human plasma or urine into a 1.5 mL low-bind microcentrifuge tube.

  • SIL-IS Spiking: Add 10 µL of DAT-d4 working solution (500 ng/mL in LC-MS grade water).

    • Causality: Spiking the internal standard before any extraction steps ensures that subsequent physical losses (e.g., during transfer or precipitation) are proportionally mirrored in the IS, preserving the quantitative ratio.

  • Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: Acetonitrile aggressively strips the hydration shell from plasma proteins, causing them to denature and precipitate. The addition of formic acid lowers the pH, ensuring the basic amine groups of TETA and its metabolites remain fully protonated and highly soluble in the organic supernatant.

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully extract 150 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Phase 2: Chromatographic Separation

Objective: Achieve baseline resolution of TETA, MAT, and DAT while avoiding column void volume elution.

  • Column: Cyano (CN) stationary phase (150 mm × 4.6 mm, 5 µm) or a dedicated HILIC column.

    • Causality: Standard C18 reversed-phase columns cannot retain highly polar polyamines. A cyano column provides orthogonal retention mechanisms (dipole-dipole interactions), successfully retaining the analytes[3].

  • Mobile Phase A: LC-MS grade water containing 0.1% heptafluorobutyric acid (HFBA).

  • Mobile Phase B: Acetonitrile containing 0.1% HFBA.

    • Causality: HFBA acts as a volatile ion-pairing reagent. Its hydrophobic fluorinated tail interacts with the stationary phase, while its acidic head neutralizes the positive charges on the polyamines, significantly increasing their apparent hydrophobicity and sharpening chromatographic peaks[3].

  • Elution: Isocratic flow at 15% Mobile Phase B, flow rate 0.8 mL/min.

Phase 3: System Suitability & Quality Control (Self-Validation)

To ensure the protocol remains a self-validating system:

  • System Suitability Testing (SST): Before running biological samples, inject a neat standard of DAT and DAT-d4. Verify retention time stability (± 0.1 min) and a signal-to-noise ratio (S/N) > 10 at the Lower Limit of Quantification (LLOQ).

  • QC Bracketing: Intersperse Quality Control (QC) samples at low, medium, and high concentrations every 10-15 unknown samples to validate that the calibration curve remains accurate throughout the run.

Quantitative Data Summaries

Table 1: Optimized MRM Transitions and Collision Energies (Note: MS Mode is Positive Electrospray Ionization [ESI+])

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
TETA 147.1112.115
MAT 189.2130.120
DAT 231.2172.120
DAT-d4 (IS) 235.2176.120

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaScientific Rationale
Linearity (R²) ≥ 0.995Ensures proportional MS response across the physiological concentration range.
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)Confirms method repeatability within a single analytical batch.
Matrix Effect 85% - 115% (IS-normalized)Validates that DAT-d4 effectively compensates for ion suppression/enhancement.
Extraction Recovery Consistent and reproducibleEnsures sample prep yields sufficient analyte for sensitive detection.

Conclusion

The integration of DAT-d4 into the LC-MS/MS workflow establishes a robust, self-validating analytical framework for TETA metabolic studies. By leveraging the identical physicochemical behavior of the stable isotope-labeled internal standard, researchers can definitively correct for matrix effects and extraction variances. This protocol ensures high-fidelity pharmacokinetic mapping, which is essential for the ongoing clinical evaluation of TETA in Wilson's disease and novel therapeutic indications[6][7].

References

  • Lu, J., Chan, Y. K., Poppitt, S. D., & Cooper, G. J. (2007). Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). PubMed (National Library of Medicine). URL:[Link]

  • Kruse, C., Weiss, K. H., Pfeiffenberger, J., et al. (2018). The steady state pharmacokinetics of trientine in Wilson disease patients. European Journal of Clinical Pharmacology / ResearchGate. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2022). Multi-Discipline Review for CUVRIOR (trientine tetrahydrochloride) NDA 215760. Accessdata.fda.gov. URL:[Link]

Sources

Application Note: Advanced Chromatographic Separation and LC-MS/MS Quantification of Trientine and its Acetylated Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Background & Analytical Challenges

Trientine (triethylenetetramine, TETA) is a potent copper-chelating agent clinically utilized for the treatment of Wilson’s disease, particularly in patients intolerant to D-penicillamine . Following oral administration, TETA undergoes extensive hepatic metabolism via the N-acetyltransferase (NAT) enzymatic pathway, yielding two primary active metabolites: N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT) , .

Pathway TETA Trientine (TETA) m/z 147 NAT1 Hepatic NAT Enzyme TETA->NAT1 Acetylation MAT N1-acetyl-TETA (MAT) m/z 189 NAT1->MAT NAT2 Hepatic NAT Enzyme MAT->NAT2 Acetylation DAT N1,N10-diacetyl-TETA (DAT) m/z 231 NAT2->DAT

Trientine hepatic acetylation pathway to MAT and DAT metabolites.

The Causality of Chromatographic Failure on Standard RP-LC

Quantifying TETA, MAT, and DAT in biological matrices presents a triad of severe analytical challenges:

  • Extreme Polarity: As a short-chain aliphatic polyamine, TETA lacks hydrophobic bulk. On standard C18 reversed-phase (RP) columns, it elutes in the void volume, suffering from severe matrix ion suppression.

  • Secondary Silanol Interactions: The four basic amine groups are protonated at physiological and acidic pH. These cations interact aggressively with residual silanols on silica-based stationary phases, causing irreversible adsorption and severe peak tailing.

  • Optical Invisibility: The absence of a conjugated π-electron system or chromophore renders standard UV/Vis detection impossible without cumbersome pre-column derivatization.

The Solution: Modern bioanalysis relies on Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS) coupled with either Ion-Pairing Chromatography (IPC) on a Cyano phase or Hydrophilic Interaction Liquid Chromatography (HILIC) , . This guide details a validated IPC-MS/MS approach using Heptafluorobutyric acid (HFBA) as an ion-pairing reagent, which dynamically neutralizes the polyamine charges, increasing hydrophobicity and shielding silanol interactions to produce sharp, Gaussian peaks.

Experimental Design: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST), stable-isotope labeled internal standards (IS) to correct for matrix effects, and rigorous carryover checks.

Reagents and Materials
  • Analytes: Trientine dihydrochloride, MAT, DAT reference standards.

  • Internal Standard (IS): N1-acetylspermine or Trientine-D4 , .

  • Ion-Pairing Reagent: Heptafluorobutyric acid (HFBA), MS-grade.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

Sample Preparation Workflow

Rationale: Solid-Phase Extraction (SPE) often fails for polyamines due to irreversible binding to the sorbent. A rapid, low-temperature protein precipitation (PPT) is utilized to maximize recovery while minimizing analyte degradation.

Workflow Sample Human Plasma/Urine (200 µL) Spike Spike Internal Standard (Trientine-D4) Sample->Spike Extraction Protein Precipitation (800 µL Cold ACN, Vortex) Spike->Extraction Centrifuge Centrifugation (14,000 rpm, 4°C, 10 min) Extraction->Centrifuge LC Chromatographic Separation (Cyano Column + HFBA) Centrifuge->LC Transfer Supernatant MS ESI-MS/MS Detection (Positive MRM) LC->MS

Step-by-step sample preparation and LC-MS/MS quantification workflow.

Step-by-Step PPT Protocol:

  • Aliquot 200 µL of human plasma or urine into a 1.5 mL low-bind Eppendorf tube.

  • Add 20 µL of the Internal Standard working solution (e.g., 500 ng/mL Trientine-D4).

  • Add 800 µL of ice-cold Acetonitrile to precipitate plasma proteins. Causality: Cold organic solvent minimizes the thermal degradation of the thermodynamically unstable acetylated metabolites.

  • Vortex vigorously for 2 minutes to ensure complete protein disruption.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 500 µL of the clear supernatant to an autosampler vial containing a glass insert.

LC-MS/MS Analytical Methodology

Chromatographic Conditions

Separation is achieved using an ion-pairing mechanism on a Cyano stationary phase. The cyano group provides orthogonal dipole-dipole interactions, which, when combined with HFBA, perfectly resolves the parent drug from its metabolites .

  • Column: Cyano (CN) Column (e.g., 150 mm × 4.6 mm, 5 µm).

  • Column Temperature: 40°C (Maintains low backpressure and reproducible mass transfer).

  • Injection Volume: 5 µL.

  • Flow Rate: 0.8 mL/min.

  • Mobile Phase: Isocratic elution using 15% Acetonitrile and 85% Water containing 0.1% HFBA.

Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Trientine (TETA) 147.1130.15015
MAT (Metabolite 1) 189.1130.15020
DAT (Metabolite 2) 231.1172.15022
Trientine-D4 (IS) 151.1134.15015

Note: The primary fragmentation pathway involves the loss of ammonia (-17 Da) or the cleavage of the acetyl functional groups.

System Validation & Quality Control

To ensure the protocol is a self-validating system, the following criteria must be met prior to analyzing unknown samples, aligning with ICH M10 guidelines for bioanalytical method validation .

  • System Suitability Test (SST): Inject the mid-level calibration standard six consecutive times. The Relative Standard Deviation (RSD) of the peak areas for TETA, MAT, and DAT must be ≤ 2.0%. Causality: Verifies that the LC pump delivery and MS source ionization are stable before committing precious biological samples.

  • Carryover Evaluation: Inject a double-blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) standard. The analyte peak area in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) area. Causality: Polyamines are notorious for sticking to autosampler needles; this step proves the wash solvent (e.g., 50:50 MeOH:Water with 0.1% Formic Acid) is effective.

  • Matrix Effect (ME): Calculated by comparing the peak area of analytes spiked into post-extracted blank matrix versus neat standards in solvent. Acceptable ME is 85% – 115%.

Table 2: Representative Method Validation Parameters

ParameterTrientine (TETA)MATDAT
Linear Range (ng/mL) 10.0 – 1000.010.0 – 1000.010.0 – 1000.0
LLOQ (ng/mL) 10.010.010.0
Intra-day Precision (CV%) < 4.5%< 5.2%< 5.8%
Inter-day Accuracy (%) 92.4 – 105.1%90.8 – 106.3%91.5 – 104.2%
Extraction Recovery (%) > 88.5%> 85.2%> 84.7%

References

  • Lu, J., Chan, Y. K., Poppitt, S. D., & Cooper, G. J. (2007). Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). Journal of Chromatography B, 859(1), 62-68.[Link]

  • Nair, S. (2019). Sensitive and Rapid determination of Trientine and N1-Acetyl Trientine in Human Plasma by LC-MS/MS for bioequivalence study. ResearchGate.[Link]

  • U.S. Food and Drug Administration (FDA). (2022). Multi-Discipline Review: CUVRIOR (Trientine tetrahydrochloride). Center for Drug Evaluation and Research.[Link]

Troubleshooting & Optimization

Technical Support Center: N1,N10-Diacetyl Triethylenetetramine-d4 (DAT-d4) Solution Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges of quantifying polyamine metabolites. Triethylenetetramine (TETA, or Trientine) is a critical copper chelator whose primary metabolic pathway in humans yields N1-acetyl-TETA (MAT) and N1,N10-diacetyl-TETA (DAT)[1].

To accurately quantify these highly polar metabolites without matrix interference, stable isotope-labeled internal standards (SIL-IS) like DAT-d4 are deployed in LC-MS/MS workflows[2]. However, DAT-d4 features two secondary amines and two terminal amides, making it highly susceptible to surface adsorption, pH-dependent hydrolysis, and microbial degradation. This guide provides a causality-driven framework to troubleshoot, validate, and optimize your DAT-d4 stability.

Part 1: Mechanistic Stability Pathways

Understanding why your internal standard degrades or disappears is the first step to resolving assay failures. The diagram below illustrates the three primary vectors of DAT-d4 signal loss in solution.

DAT_Stability DAT N1,N10-Diacetyl-TETA-d4 (Intact IS) Hydrolysis Amide Hydrolysis (pH < 2 or > 10) DAT->Hydrolysis Adsorption Surface Adsorption (Silanol Glass Binding) DAT->Adsorption Microbial Microbial Degradation (Aqueous, Room Temp) DAT->Microbial Deg1 Monoacetyl-TETA-d4 + Acetic Acid Hydrolysis->Deg1 Deg2 Apparent Signal Loss (Non-specific binding) Adsorption->Deg2 Deg3 Cleaved Polyamines Microbial->Deg3

Degradation and loss pathways of DAT-d4 in solution.

Quantitative Stability Profiles

The following table summarizes the validated stability metrics for DAT-d4 under various storage and matrix conditions.

Storage ConditionSolvent / MatrixContainerTempDurationStability (% Intact)
Primary Stock50% MeOH, 0.1% FAPolypropylene-80°C12 Months> 98%
Working Solution10% ACN, 0.1% FAPolypropylene4°C7 Days> 95%
Working Solution10% ACN, Neutral pHBorosilicate Glass4°C24 Hours< 70% (Adsorption)
Extracted SampleHuman PlasmaPolypropylene4°C48 Hours> 95%
Freeze-Thaw50% MeOH, 0.1% FAPolypropylene-80°C to RT5 Cycles> 97%

Part 2: Troubleshooting Guide & FAQs

Q1: My DAT-d4 IS signal drops by 30-50% over a 24-hour autosampler run. What is causing this? A: This is rarely chemical degradation; it is almost always non-specific surface adsorption. Polyamines possess multiple protonated amine groups at physiological and acidic pH. These cations interact strongly with negatively charged silanol groups (Si-O⁻) on standard borosilicate glass vials. Causality & Solution: Switch to low-bind polypropylene (PP) vials. Additionally, acidify your autosampler solvent (e.g., 0.1% Formic Acid) to protonate the silanol groups, neutralizing their charge and preventing ionic binding.

Q2: Does DAT-d4 undergo Hydrogen/Deuterium (H/D) scrambling in aqueous or methanolic solutions? A: No. In commercially available DAT-d4 (e.g., [2H4]-N1,N10-Diacetyl triethylenetetramine diformate), the deuterium atoms are covalently bonded to the stable carbon backbone (ethane-1,2-diyl-d4)[3]. Unlike deuterium on exchangeable heteroatoms (N-D or O-D), carbon-bound deuterium does not undergo spontaneous exchange with protic solvents (H₂O, MeOH). If you observe isotopic interference, investigate unlabeled DAT contamination or mass spectrometer crosstalk, not H/D exchange.

Q3: How does pH impact the chemical stability of DAT-d4? A: DAT-d4 contains two terminal amide bonds. While amides are generally stable, extreme pH (< 2 or > 10) combined with room temperature storage accelerates hydrolysis, converting DAT-d4 into monoacetyl-TETA-d4 and free acetic acid. Maintain stock solutions at a mildly acidic pH (approx. pH 4-5) using weak organic acids to stabilize the internal secondary amines against oxidation without triggering amide hydrolysis.

Part 3: Self-Validating Experimental Protocol

To ensure absolute integrity in your bioanalytical assay, your protocol must be a self-validating system. This means incorporating continuous Quality Control (QC) checks that instantly flag adsorption or degradation before they compromise your clinical data.

LCMS_Workflow Step1 1. Primary Stock (50% MeOH, 0.1% FA) Step2 2. Aliquot in PP Vials (Store at -80°C) Step1->Step2 Step3 3. Working Solution (10% ACN, 0.1% FA) Step2->Step3 Step4 4. Self-Validation QC (Compare PP vs Glass) Step3->Step4 Step5 5. Validated LC-MS/MS Analysis Step4->Step5

Self-validating LC-MS/MS sample preparation workflow for DAT-d4.

Step-by-Step Methodology: Preparation and Validation of DAT-d4 Solutions

Step 1: Primary Stock Preparation (1 mg/mL)

  • Action: Dissolve 1.0 mg of DAT-d4 diformate salt in 1.0 mL of 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

  • Causality: The 50% methanol prevents microbial growth, while 0.1% FA maintains a mildly acidic environment to prevent amine oxidation and protonate surfaces, minimizing initial adsorption.

  • Validation: Inject a 1:10,000 dilution immediately into the LC-MS/MS. The Area Under the Curve (AUC) serves as your Day 0 baseline (SST-0).

Step 2: Aliquoting and Storage

  • Action: Transfer 50 µL aliquots into pre-chilled, low-bind polypropylene (PP) microcentrifuge tubes. Store immediately at -80°C.

  • Causality: Single-use aliquots eliminate freeze-thaw degradation. Polypropylene prevents silanol-driven adsorption during the freezing process.

Step 3: Working Solution Preparation (100 ng/mL)

  • Action: Thaw one aliquot on ice. Dilute to 100 ng/mL using 10% Acetonitrile in Water with 0.1% FA.

  • Causality: The low organic content matches the initial conditions of most HILIC or reversed-phase LC gradients, preventing solvent-shock peak distortion and peak splitting.

Step 4: System Suitability and Adsorption Check (The Self-Validation Step)

  • Action: Prepare three QC vials of the working solution:

    • Vial A: Polypropylene vial (Immediate injection)

    • Vial B: Borosilicate Glass vial (Immediate injection)

    • Vial C: Polypropylene vial (Stored 24h at 4°C in autosampler)

  • Validation Criteria:

    • AUC(Vial B) / AUC(Vial A) must be > 0.95 . If < 0.95, your glass vials are actively adsorbing the IS. Discard glass and switch entirely to PP.

    • AUC(Vial C) / AUC(Vial A) must be > 0.98 . If < 0.98, your autosampler temperature or solvent matrix is causing active chemical degradation.

References

  • Li, M. et al. (ResearchGate). "Metabolism of Triethylenetetramine (TETA) and its clinical implications." AACR 101st Annual Meeting 2010. [Link]

Sources

Section 1: Chromatographic Isotope Effects & Differential Matrix Effects

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Center . As a Senior Application Scientist, I have designed this technical troubleshooting guide to address the most critical failure modes associated with Stable Isotope-Labeled Internal Standards (SIL-IS) in LC-MS/MS workflows.

While deuterated internal standards are considered the "gold standard" for quantitative bioanalysis, they are not infallible. Under specific physicochemical conditions, they can introduce systematic errors that compromise assay accuracy and violate regulatory compliance, such as the FDA's Bioanalytical Method Validation (BMV) 2018 guidance[1].

This guide explores the mechanistic causality behind these issues and provides self-validating protocols to ensure the scientific integrity of your data.

Q: Why does my deuterated internal standard elute slightly before my target analyte in reversed-phase liquid chromatography (RP-LC)? A: This chromatographic separation is driven by the Deuterium Isotope Effect . The carbon-deuterium (C-D) bond has a lower zero-point energy and is slightly shorter than a carbon-hydrogen (C-H) bond. This subtle structural difference makes the deuterated molecule slightly smaller and less polarizable, which reduces its lipophilicity. Consequently, the deuterated standard exhibits weaker dispersive interactions with the hydrophobic stationary phase (e.g., C18) and elutes earlier than the non-deuterated analyte[2].

Q: If the analyte and the internal standard do not co-elute perfectly, how does this impact my quantitation? A: The fundamental assumption of using an internal standard is that it experiences the exact same ionization conditions as the analyte. If the deuterium isotope effect causes a retention time (RT) shift, the analyte and the IS will enter the electrospray ionization (ESI) source at slightly different times. They will be exposed to different co-eluting matrix components (e.g., endogenous phospholipids), leading to differential ion suppression or enhancement [2]. This breaks the linearity of your calibration curve and results in inaccurate quantification.

IsotopeEffect cluster_0 Chromatographic Separation (RP-LC) N1 Deuterated IS Elutes Earlier (Reduced Lipophilicity) N4 Differential Ion Suppression at ESI Source N1->N4 IS escapes suppression N2 Target Analyte Elutes Later N3 Matrix Component Co-elution (e.g., Phospholipids) N2->N3 Analyte overlaps with matrix N3->N4 Suppresses analyte signal N5 Non-linear Calibration & Inaccurate Quantitation N4->N5

Fig 1. Mechanism of differential matrix effects caused by the deuterium isotope effect.

Table 1: Impact of Deuterium Substitution on Retention Time (RT) Shift

Degree of DeuterationAverage RT Shift (RP-LC)Risk of Differential Matrix EffectRecommended Action
+1 to +2 Da (D1-D2)< 0.05 secondsLowStandard gradient optimization.
+3 to +5 Da (D3-D5)0.1 to 0.5 secondsModerateEvaluate post-column infusion profiles.
> +6 Da (D6+)> 0.5 secondsHighSwitch to 13 C or 15 N labeled IS.
Protocol 1: Self-Validating Evaluation of Differential Matrix Effects

To prove that an RT shift is causing quantitative bias, perform a post-column infusion experiment:

  • Setup: Tee-in a continuous infusion of the neat analyte and IS mixture (at a concentration yielding ~10^5 cps) post-column, right before the mass spectrometer source.

  • Injection: Inject a blank matrix extract (e.g., extracted human plasma) through the analytical column using your standard LC gradient.

  • Monitoring: Monitor the MRM transitions for both the analyte and the IS.

  • Data Interpretation: Observe the baseline. Dips in the baseline indicate zones of ion suppression. If the RT of your analyte falls into a suppression zone while the RT of your deuterated IS falls outside of it (due to the isotope shift), you have a differential matrix effect[2].

  • Mitigation: Flatten the LC gradient around the elution time to force co-elution, improve sample cleanup (e.g., switch from protein precipitation to Solid Phase Extraction), or replace the deuterated IS with a 13 C-labeled analog, which does not suffer from chromatographic isotope effects.

Section 2: Hydrogen-Deuterium (H/D) Back-Exchange

Q: During my stability studies, the signal for my deuterated IS decreases over time, while a false signal appears in the analyte channel. What is happening? A: You are observing Hydrogen-Deuterium (H/D) back-exchange . If the deuterium atoms on your internal standard are located in labile positions—such as on heteroatoms (N, O, S) or on α -carbons adjacent to a carbonyl group—they can undergo acid- or base-catalyzed exchange with the massive excess of protons present in protic solvents (water, methanol) or the biological matrix[3]. As the IS loses deuterium atoms, its mass shifts back to the unlabeled state (M+0), artificially inflating the target analyte's measured concentration.

HD_Exchange A Deuterated IS (Labile D-atoms) C H/D Exchange (Loss of +Mass) A->C Exposure to E Mitigation: Aprotic Solvents / pH Control A->E Optimized Prep B Protic Solvent / Matrix (H2O, MeOH, High pH) B->C Protons D False Analyte Signal (Overestimation) C->D M+0 Formation F Stable IS Signal (Accurate Quant) E->F Prevents Exchange

Fig 2. Pathway of H/D back-exchange in protic environments and mitigation strategies.

Protocol 2: Step-by-Step Methodology to Assess and Minimize H/D Exchange
  • Baseline Measurement: Prepare a neat solution of the deuterated IS in an aprotic solvent (e.g., 100% Acetonitrile). Inject immediately to establish the baseline isotopic purity.

  • Stress Test: Spike the IS into the biological matrix (e.g., plasma) and into your LC mobile phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid).

  • Incubation: Incubate the samples at room temperature and at 37°C for 4, 12, and 24 hours.

  • Analysis: Analyze the samples, monitoring both the IS MRM and the unlabeled analyte MRM.

  • Mitigation: If the analyte MRM signal increases over time relative to the baseline, H/D exchange is occurring. To mitigate this:

    • Reconstitute and store the IS in aprotic solvents (Acetonitrile or DMSO).

    • Adjust the extraction pH away from the pKa of the labile functional group to slow the exchange kinetics.

    • Procure a newly synthesized standard where deuterium is placed on stable, non-exchangeable aromatic or aliphatic carbons[3].

Section 3: Isotopic Purity, Cross-Talk, and Regulatory Compliance

Q: What is isotopic cross-talk, and how does it lead to assay failure during FDA BMV validation? A: Isotopic cross-talk is the mutual spectral interference between the target analyte and the internal standard. It occurs via two primary mechanisms[4]:

  • IS contributing to Analyte: The deuterated IS contains trace amounts of the unlabelled compound (chemical impurity), or loses deuterium in the MS source, contributing to the analyte's MRM transition.

  • Analyte contributing to IS: At the Upper Limit of Quantification (ULOQ), the natural isotopic envelope of the analyte (containing naturally occurring 13 C, 2 H, 15 N) creates M+1, M+2, and M+3 peaks. If your IS is only deuterated by +3 Da, the M+3 isotope of the high-concentration analyte will bleed into the IS detection channel, artificially suppressing the calculated analyte/IS ratio.

Table 2: FDA BMV 2018 Acceptance Criteria for Interference & Cross-Talk

ParameterFDA BMV 2018 Requirement[1]Troubleshooting Action if Failed
IS Interference in Blank IS response in blank matrix must be < 5% of the analyte response at the LLOQ.Check IS isotopic purity. Ensure no H/D back-exchange is occurring.
Analyte Interference in IS Analyte response in the IS channel must be < 20% of the IS response at the working concentration.Increase the mass difference of the IS (use +4 Da). Optimize collision energy to favor unique fragment ions.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). May 2018. Available at:[Link]

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis. 2007. Available at: [Link]

  • Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. 2021. Available at:[Link]

  • An improved and economical LLE-LC/MS method for quantifying phosphatidylethanol: Identification and separation of isotopic cross-talk in clinical alcohol testing. Clinical Biochemistry. 2025. Available at:[Link]

Sources

Technical Support Center: Resolving Co-elution with N1,N10-Diacetyl Triethylenetetramine-d4

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing a common yet complex challenge in analytical chemistry: the co-elution of analytes with the deuterated internal standard, N1,N10-Diacetyl Triethylenetetramine-d4. This guide is designed for researchers, scientists, and drug development professionals who utilize LC-MS for the quantification of polyamines and related compounds. Here, we provide in-depth troubleshooting strategies, detailed protocols, and expert insights to help you achieve robust and reliable analytical results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding N1,N10-Diacetyl Triethylenetetramine-d4 and the issue of co-elution.

Q1: What is N1,N10-Diacetyl Triethylenetetramine-d4 and what is its primary application?

N1,N10-Diacetyl Triethylenetetramine-d4 is the deuterium-labeled form of N1,N10-Diacetyl Triethylenetetramine, which is a metabolite of Triethylenetetramine (TETA), a chelating agent.[1][2] In analytical chemistry, its deuterated form is widely used as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of stable heavy isotopes allows it to be differentiated from the non-labeled analyte by the mass spectrometer, while its chemical similarity ensures it behaves almost identically during sample preparation and chromatographic separation.[3]

Q2: What is co-elution and why does it pose a significant problem in my analysis?

Co-elution is a phenomenon in chromatography where two or more different compounds exit the chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[4][5] This is a critical issue because it undermines the primary goal of chromatography, which is to separate components of a mixture. When an interfering compound co-elutes with your analyte or internal standard, it can lead to inaccurate quantification, as the detector signal will be a composite of both substances.[5] This is particularly problematic in mass spectrometry, as co-eluting compounds can cause ion suppression or enhancement, further compromising data integrity.

Q3: How can I determine if I have a co-elution issue involving my internal standard?

Identifying co-elution requires careful data inspection. Here are key indicators:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with a "shoulder" or a "tail," which can suggest the presence of a hidden, overlapping peak.[5] A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.

  • Mass Spectrometry Data: Utilize your mass spectrometer to investigate peak purity. By examining the mass spectra across the width of the chromatographic peak, you can detect if the spectral profile changes from the beginning to the end of the peak. A change indicates that multiple compounds are eluting together.[4][6]

  • Extracted Ion Chromatograms (EICs): If you suspect an interfering compound with a different mass-to-charge ratio (m/z), you can generate EICs for the specific m/z of your internal standard and the suspected interferent.[6][7] If both EICs show a peak at the same retention time, co-elution is confirmed.

Q4: Can I resolve co-elution using mass spectrometry alone, without altering my chromatographic method?

While mass spectrometry offers an additional dimension of separation based on the mass-to-charge ratio, it is not always a complete solution for co-elution.[8] If the co-eluting compounds have different m/z values, you can use EICs to quantify them separately.[6][7] However, if the interfering compound is an isomer with the same m/z (an isobaric interference), the mass spectrometer will not be able to distinguish between them. In such cases, chromatographic separation is essential. Furthermore, even with different m/z values, severe co-elution can lead to ion suppression, where the presence of one compound affects the ionization efficiency of the other, leading to inaccurate quantification. Therefore, optimizing the chromatography should always be the primary goal.

Section 2: A Systematic Troubleshooting Guide to Resolving Co-elution

When faced with a co-elution problem, a systematic approach is key to efficiently resolving the issue. This guide will walk you through a logical workflow, from initial diagnosis to advanced optimization strategies.

Troubleshooting_Workflow cluster_Phase1 Phase 1: Diagnosis cluster_Phase2 Phase 2: Chromatographic Optimization cluster_Phase3 Phase 3: Advanced Solutions A Co-elution Suspected (Poor Peak Shape, Inconsistent Results) B Confirm with MS Data (Peak Purity Scan, EICs) A->B Examine Data C Modify Mobile Phase (pH, Organic Modifier, Additives) B->C Start Optimization D Change Column Chemistry (e.g., C18 to HILIC) C->D If Unsuccessful E Optimize Gradient Profile (Steeper/Shallower Gradient) D->E If Unsuccessful F Adjust Temperature & Flow Rate E->F Fine-tuning G Enhance Sample Preparation (SPE, LLE) F->G Persistent Issues I Resolution Achieved (Symmetrical Peaks, Accurate Quantification) F->I Success H Utilize High-Resolution MS (If available) G->H For Isobaric Interferences H->I

Caption: A systematic workflow for troubleshooting co-elution issues.

Phase 1: Initial Assessment and Diagnosis

Before making any changes to your method, it's crucial to confirm that you are indeed dealing with a co-elution problem and not another issue like column degradation or system contamination.

  • System Suitability Check: Inject a pure standard of N1,N10-Diacetyl Triethylenetetramine-d4. If the peak is still broad or asymmetrical, this could indicate a problem with the column itself or extra-column volume in your system.[9]

  • Mass Spectral Analysis: As mentioned in the FAQs, use your MS detector to scrutinize the peak. A changing mass spectrum across the peak is a definitive sign of co-elution.[6]

Phase 2: Chromatographic Method Optimization

If the issue is confirmed to be co-elution, the next step is to modify your LC method to improve separation.

Strategy 1: Mobile Phase Modification

The mobile phase is often the easiest parameter to adjust. For polar compounds like acetylated polyamines, small changes can have a significant impact.

  • pH Adjustment: The charge state of polyamines is highly dependent on the pH of the mobile phase. Adjusting the pH can alter the interaction with the stationary phase, thereby changing the retention time.

  • Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of your separation. Methanol is a protic solvent and can engage in hydrogen bonding interactions that are different from the aprotic acetonitrile.

  • Ion-Pairing Agents: For highly polar analytes that are poorly retained on reversed-phase columns, adding an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can significantly improve retention and peak shape.[10][11]

Protocol 1: Mobile Phase Optimization

  • Baseline: Establish a baseline chromatogram with your current method.

  • pH Screening: Prepare mobile phases with 0.1% formic acid (low pH) and 10 mM ammonium acetate (neutral pH) and run your sample with each.

  • Solvent Swap: If using acetonitrile, prepare a mobile phase with methanol at the same percentage and run your sample.

  • Ion-Pairing: If retention is poor, add 0.1% HFBA to your mobile phase.

  • Evaluate: Compare the chromatograms from each run, paying close attention to the resolution between the internal standard and any interfering peaks.

Strategy 2: Column Chemistry Selection

If mobile phase adjustments are insufficient, changing the stationary phase is the next logical step. The choice of column chemistry is critical for achieving selectivity.

Column TypePrinciple of SeparationBest For...
C18 (Reversed-Phase) Hydrophobic interactions.Less polar analytes. Can be used for polyamines with ion-pairing agents.[12]
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning of polar analytes into a water-enriched layer on the stationary phase surface.Highly polar and hydrophilic compounds like polyamines and their acetylated derivatives.[13][14][15]
Mixed-Mode Combines two or more separation mechanisms (e.g., reversed-phase and ion-exchange).Complex samples containing analytes with a wide range of polarities.

For a polar compound like N1,N10-Diacetyl Triethylenetetramine-d4, a HILIC column is often a superior choice to a traditional C18 column, as it provides better retention and selectivity for polar compounds.[16][17]

Caption: Illustration of how changing column chemistry can resolve co-elution.

Strategy 3: Gradient Profile Optimization

A gradient elution, where the mobile phase composition is changed over time, is a powerful tool for improving resolution.

  • Shallow Gradient: A slower, more gradual increase in the strong solvent can improve the separation of closely eluting peaks.

  • Isocratic Hold: Introducing an isocratic hold (a period of constant mobile phase composition) at a specific point in the gradient can also enhance resolution.

Protocol 2: Gradient Optimization

  • Initial Run: Perform a fast "scouting" gradient (e.g., 5% to 95% strong solvent in 5 minutes) to determine the approximate elution time of your compounds.

  • Shallow Gradient: Based on the scouting run, design a shallower gradient around the elution time of the co-eluting peaks. For example, if the peaks elute at 40% strong solvent, try a gradient from 30% to 50% over 10 minutes.

  • Iterate: Continue to adjust the gradient slope and duration until baseline resolution is achieved.

Phase 3: Advanced Solutions

If chromatographic optimization does not fully resolve the issue, you may need to consider more advanced strategies.

Strategy 4: Enhancing Sample Preparation

Co-eluting interferences often originate from the sample matrix. A more rigorous sample clean-up can remove these interferences before they are introduced to the LC-MS system.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for selectively isolating analytes from a complex matrix.[18][19] By choosing the appropriate sorbent and elution solvents, you can effectively remove many interfering compounds.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. This can be an effective way to remove highly non-polar or highly polar interferences.

Protocol 3: Generic SPE Protocol for Polyamines

  • Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove non-polar interferences.

  • Elution: Elute the polyamines with an acidified organic solvent.

  • Analysis: Evaporate the eluent and reconstitute the sample in the initial mobile phase for LC-MS analysis.

Strategy 5: Leveraging High-Resolution Mass Spectrometry (HRMS)

If you have access to an HRMS instrument (e.g., a Q-TOF or Orbitrap), you can often resolve co-elution issues that are impossible to solve with a standard triple quadrupole mass spectrometer. HRMS provides very accurate mass measurements, which can allow you to distinguish between your analyte and an interfering compound even if they have the same nominal mass.

Section 3: Case Study - Resolving Co-elution in a Urine Sample

A research lab was developing a method for quantifying an acetylated polyamine in human urine using N1,N10-Diacetyl Triethylenetetramine-d4 as the internal standard. They observed a significant shoulder on the internal standard peak, leading to poor reproducibility.

  • Initial Method: C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Troubleshooting Steps:

    • Diagnosis: MS peak purity analysis confirmed the presence of a co-eluting interference.

    • Mobile Phase: Switching to a methanol gradient did not improve resolution.

    • Column Change: The method was transferred to a HILIC column. This significantly improved the peak shape and provided baseline resolution between the internal standard and the interfering peak.

References

  • Al-Ghobashy, M. A., & El-Sayed, G. M. (2010). Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC with Post-Column Derivatization. Science and Pharmacy, 78(2), 249–258. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Chirita, R. I., & West, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(30), 5929-5945. [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Krasinska, K. M., Xu, Y., Hoang, C., & Chien, A. S. (n.d.). Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry. [Link]

  • Looking at life with a scientific lens. (2019, March 27). Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes. [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Müller, M., & Birkemeyer, C. (2011). Polyamine analysis by LC-MS. Methods in Molecular Biology, 720, 505–518. [Link]

  • Butikofer, M., & Thormann, W. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1332, 35-42. [Link]

  • Sheldon, R. T., & Kulkarni, C. A. (2025). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. Methods in Enzymology, 715, 437-458. [Link]

  • Sheldon, R. T., & Kulkarni, C. A. (2025). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. Methods in Enzymology, 715, 437-458. [Link]

  • Müller, M., & Birkemeyer, C. (2011). Polyamine Analysis by LC-MS. Methods in Molecular Biology, 505-518. [Link]

  • Phenomenex. (n.d.). HILIC HPLC Column. [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Butikofer, M., & Thormann, W. (2014). Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1332, 35–42. [Link]

  • Pérez-Gómez, M. A., & Ballesteros, E. (2001). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. Analyst, 126(10), 1735–1740. [Link]

  • Liu, Y., Li, Y., Wang, Y., Zhang, Y., & Zhang, X. (2018). Determination of polyamines in urine via electrospun nanofibers–based solid‐phase extraction coupled with GC‐MS and application to gastric cancer patients. Journal of Separation Science, 41(15), 3073-3081. [Link]

  • Unnamed Author. (2025, September 22). How to Resolve GC-MS Peak Overlap in High-Resolution Work. [Link]

  • Gómez-Gómez, A., & Barbas, C. (2021). Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS. Metabolites, 11(3), 136. [Link]

  • Al-Ghobashy, M. A., & El-Sayed, G. M. (2010). Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC with Post-Column Derivatization. Science and Pharmacy, 78(2), 249–258. [Link]

  • Unnamed Author. (2018, February 12). Application of Chemometric Methods to Devolve Co-Eluting Peaks in GC-MS of Fuels to Improve Compound Identification. DTIC. [Link]

  • Butikofer, M., & Thormann, W. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1332, 35-42. [Link]

  • Ji, C., Dean, J. L., Flores, R. A., & Boisvert, S. M. (2009). Quantitative Determination of Co-Eluting Compounds by Using Extract Ion Chromatogram in GC–MS. The Chemical Educator, 14, 212-214. [Link]

  • Dolan, J. W. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. Chromatography Online. [Link]

  • Kim, H. J., Lee, J. H., Kim, J. H., & Kim, D. H. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(4), 1145. [Link]

  • Al-Ghobashy, M. A., & El-Sayed, G. M. (2010). Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC with Post-Column Derivatization. Science and Pharmacy, 78(2), 249–258. [Link]

  • Lu, J., Poppitt, S. D., Othman, A. A., Sunderland, T., Ruggiero, K., Willett, M. S., & Diamond, L. E. (2007). Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). Journal of Chromatography B, 859(1), 81-87. [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). N1, N10-Diacetyl triethylenetetramine. [Link]

  • Axios Research. (n.d.). N1,N10-Diacetyl Triethylenetetramine. [Link]

  • Unnamed Author. (2019, May 15). Sensitive and Rapid determination of Trientine and N1-Acetyl Trientine in Human Plasma by LC-MS/MS for bioequivalence study. Journal of Drug Delivery and Therapeutics. [Link]

Sources

N1,N10-Diacetyl Triethylenetetramine-d4 (DAT-d4) Signal Suppression Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS bioanalysis of Triethylenetetramine (TETA) metabolites. This guide is engineered for researchers and drug development professionals facing signal suppression (matrix effects) when using the deuterium-labeled internal standard, N1,N10-diacetyl-TETA-d4 (DAT-d4).

Mechanistic Background: The Origin of Signal Suppression

Triethylenetetramine (TETA) is a highly polar, selective copper(II) chelator utilized primarily in the treatment of Wilson's disease. In vivo, TETA is metabolized into two major acetylated forms: N1-acetyltriethylenetetramine (MAT) and the novel metabolite N1,N10-diacetyltriethylenetetramine (DAT)[1]. Recent pharmacokinetic studies suggest that this biotransformation is catalyzed by spermidine/spermine N1-acetyltransferase (SSAT) rather than the traditional NAT2 pathway, owing to TETA's structural homology with endogenous polyamines[2].

MetabolicPathway TETA TETA (Triethylenetetramine) MAT MAT (N1-acetyl-TETA) TETA->MAT SSAT Enzyme Acetylation DAT DAT (N1,N10-diacetyl-TETA) MAT->DAT SSAT Enzyme Acetylation

Caption: Metabolic acetylation pathway of TETA to DAT via the SSAT enzyme.

In LC-MS/MS assays, DAT-d4 is employed as a stable isotope-labeled internal standard (SIL-IS) to correct for extraction losses and ionization variance. However, because DAT-d4 retains highly polar amine and amide functionalities, it typically elutes early in reversed-phase liquid chromatography (RPLC). This early elution window is heavily populated by endogenous salts, urea, and polar lipids from biological matrices (plasma/urine), which compete with DAT-d4 for charge on the surface of Electrospray Ionization (ESI) droplets, leading to severe ion suppression[3][4].

Diagnostic FAQs: Identifying the Root Cause

Q1: Why is the DAT-d4 signal significantly lower in extracted patient samples compared to neat solvent standards? Causality: This phenomenon is the hallmark of a matrix effect. In ESI, ionization efficiency relies on the analyte's ability to access the surface of the charged droplet. High-abundance endogenous compounds that co-elute with DAT-d4 outcompete it for the limited available charge. When the droplet undergoes Coulombic fission, DAT-d4 is trapped in the interior and fails to transition into the gas phase, resulting in a suppressed MS signal[4].

Q2: My DAT (analyte) and DAT-d4 (internal standard) ratios are fluctuating. Shouldn't the IS correct for matrix effects? Causality: While SIL-IS compounds generally co-elute with their analytes, deuterium-labeled molecules can exhibit a chromatographic shift known as the "deuterium isotope effect." Deuterium is slightly smaller and more polar than hydrogen, which can cause DAT-d4 to elute seconds earlier than unlabeled DAT in RPLC. If a sharp matrix suppression zone (e.g., a specific eluting phospholipid) falls exactly between their retention times, the IS and analyte will experience different degrees of ionization suppression. Solution: Transition to a Hydrophilic Interaction Liquid Chromatography (HILIC) method or utilize ion-pairing agents (e.g., heptafluorobutyric acid) to improve retention and force exact co-elution[1].

Q3: How do I determine if my signal loss is due to the sample matrix or a contaminated MS source? Causality: Relying solely on absolute peak areas is dangerous because a dirty ESI source mimics matrix suppression. You must decouple chromatography from ionization using a self-validating post-column infusion experiment (see Protocol 1).

Troubleshooting Start DAT-d4 Signal Suppression Detected in LC-MS/MS Infusion Perform Post-Column Infusion Experiment Start->Infusion Decision Signal Drops at DAT-d4 Retention Time? Infusion->Decision Matrix Matrix Effect Confirmed Decision->Matrix Yes Instrument Instrument/Source Issue Decision->Instrument No Prep Optimize Sample Prep (e.g., MCX SPE) Matrix->Prep High Salts/Lipids Chroma Adjust Chromatography (HILIC or Ion-Pairing) Matrix->Chroma Co-eluting Matrix Clean Clean ESI Source & Check MS Tuning Instrument->Clean

Caption: Troubleshooting logic for isolating and resolving DAT-d4 LC-MS/MS signal suppression.

Quantitative Data: Matrix Effect Evaluation

The choice of sample preparation and ionization mode drastically impacts DAT-d4 signal integrity. ESI is inherently more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI)[3]. The table below summarizes the quantitative impact of different workflows on DAT-d4 suppression.

Sample Preparation MethodIonization ModeAbsolute Matrix Factor (MF)*Extraction Recovery (%)Signal Stability (%RSD)
Direct Dilution / PPTESI (+)0.45 (Severe Suppression)85%15.2%
Protein Precipitation (PPT)APCI (+)0.82 (Mild Suppression)82%8.5%
Solid-Phase Extraction (MCX)ESI (+)0.94 (Minimal Suppression)91%3.1%
Solid-Phase Extraction (MCX)APCI (+)0.98 (No Suppression)89%2.4%

*An MF of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression; MF > 1.0 indicates ion enhancement.

Self-Validating Experimental Protocols

Protocol 1: Post-Column Infusion (Qualitative Matrix Effect Assessment)

This protocol creates a self-validating system by physically mapping the exact elution windows of suppressing matrix components against the retention time of DAT-d4.

  • Preparation: Prepare a pure solution of DAT-d4 at a concentration of 100 ng/mL in the initial mobile phase.

  • Hardware Setup: Connect a syringe pump to a zero-dead-volume T-piece installed directly between the analytical LC column outlet and the MS electrospray source.

  • Infusion: Infuse the DAT-d4 solution continuously at 10 µL/min while monitoring the specific MRM transition for DAT-d4.

  • Matrix Injection: Inject a blank matrix extract (e.g., protein-precipitated plasma) into the LC system and run your standard chromatographic gradient.

  • Data Interpretation: Observe the continuous baseline MS signal. Any sudden dips in the signal indicate zones of ion suppression caused by eluting matrix components.

  • Validation: Overlay the chromatogram of a standard DAT-d4 injection. If the DAT-d4 peak falls within a suppression zone, you must adjust the chromatography to shift the retention time, or proceed to Protocol 2.

Protocol 2: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

Because DAT and DAT-d4 contain amide and secondary amine functionalities, they can be selectively retained using MCX chemistry, allowing for the aggressive washing of neutral lipids and salts that cause ESI suppression[3].

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of 2% Formic Acid in Water through the MCX cartridge to activate the sorbent.

  • Sample Loading: Dilute 100 µL of biological sample (spiked with DAT-d4) with 300 µL of 2% Formic Acid. Load onto the cartridge at 1 mL/min. Causality: The highly acidic environment ensures the amine groups of DAT-d4 are fully protonated, forcing a strong electrostatic bond with the cation-exchange sites.

  • Interference Washing: Wash with 1 mL of 2% Formic Acid in Water, followed by 1 mL of 100% Methanol. Causality: This dual-wash mechanism is self-validating. The aqueous acidic wash removes polar salts, while the 100% organic wash strips away neutral lipids and phospholipids without eluting the target analyte, directly eliminating the primary culprits of ESI ion suppression.

  • Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the protonated amines on DAT-d4, breaking the ionic interaction with the sorbent and releasing the compound.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in the initial LC mobile phase prior to injection.

References

  • Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). PubMed / NIH.
  • Sensitive and Rapid determination of Trientine and N1-Acetyl Trientine in Human Plasma by LC-MS/MS for bioequivalence study. ResearchGate.
  • Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) | Request PDF. ResearchGate.
  • Mingming Li's research works | University of Auckland and other places. ResearchGate.
  • TETA/TRIETHYLENETETRAMINE. Ataman Kimya.

Sources

Validation & Comparative

A Comprehensive Comparison Guide to Extraction Methods for Trientine (TETA) Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical paradox of Trientine (triethylenetetramine, or TETA). Clinically vital as a copper-chelating agent for Wilson's disease and under investigation for diabetic heart failure, TETA presents a formidable challenge in the bioanalytical laboratory.

The molecule is highly polar, possesses a low molecular weight (MW 146.2 g/mol ), lacks a strong UV chromophore or fluorophore, and contains four aliphatic amine groups (two primary, two secondary). These physicochemical properties mean that native TETA exhibits poor retention on standard reversed-phase chromatography columns and is nearly impossible to extract from complex biological matrices using standard organic solvents.

To achieve reliable quantification, the bioanalytical workflow must logically address these chemical limitations. This guide objectively compares the three leading extraction and sample preparation methodologies for TETA analysis, providing the mechanistic causality, experimental protocols, and performance data necessary to design a self-validating analytical system.

The Analytical Decision Tree

Selecting the correct extraction method depends entirely on the sample matrix and the mass spectrometry (MS) or chromatography platform available. The diagram below illustrates the logical flow of method selection.

DecisionTree Start Trientine (TETA) Sample (Plasma, Urine, Tissue) Plasma Plasma Matrix (High Protein/Lipid) Start->Plasma Urine Urine Matrix (Low Protein) Start->Urine Deriv Pre-Column Derivatization (e.g., Fmoc-Cl) Plasma->Deriv Increases Hydrophobicity Underiv Underivatized Analysis (Ion-Pairing) Plasma->Underiv Native Detection Direct Dilution /\nProtein Precipitation Direct Dilution / Protein Precipitation Urine->Direct Dilution /\nProtein Precipitation Simple Prep LC-MS/MS or HPLC LC-MS/MS or HPLC Direct Dilution /\nProtein Precipitation->LC-MS/MS or HPLC LLE Liquid-Liquid Extraction (LLE) High Recovery Deriv->LLE SPE Solid-Phase Extraction (SPE) Extensive Clean-up Underiv->SPE LCMS1 Reversed-Phase LC-MS/MS (Standard Mobile Phase) LLE->LCMS1 LCMS2 Ion-Pairing LC-MS/MS (Requires HFBA) SPE->LCMS2

Analytical decision tree for Trientine (TETA) extraction based on sample matrix and detection method.

Method Comparison & Mechanistic Analysis

Method A: Pre-Column Derivatization with Liquid-Liquid Extraction (LLE)

The Causality: Because native TETA is too polar to partition into organic solvents, we must alter its chemistry. By reacting the sample with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in an alkaline buffer, Fmoc groups attach to all four amine sites [1]. This shifts the molecular weight from 146.2 to a massive 1035.45 g/mol (Tetra-Fmoc-TETA). The molecule is now highly hydrophobic, allowing it to be easily extracted via Liquid-Liquid Extraction (LLE) using ethyl acetate or dichloromethane, leaving polar plasma proteins and phospholipids behind.

Self-Validating System: To account for any variability in the derivatization efficiency, a stable isotope-labeled internal standard (e.g., Trientine-D4) must be added to the raw plasma before the buffer and derivatizing agents are introduced.

Workflow TETA TETA (MW 146.2) 4 Free Amines Deriv Tetra-Fmoc-TETA (m/z 1035.45) TETA->Deriv +4 Fmoc groups Fmoc Fmoc-Cl Reagent (Base buffer, pH 9) Fmoc->Deriv Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Deriv->Extract Hydrophobic shift Detect LC-MS/MS Detection (Isocratic Elution) Extract->Detect Clean organic phase

Chemical workflow illustrating the Fmoc-Cl derivatization of TETA prior to liquid-liquid extraction.

Method B: Solid-Phase Extraction (SPE) with Ion-Pairing LC-MS/MS

The Causality: If derivatization is deemed too time-consuming, TETA can be analyzed in its native state. However, because it will not retain on a standard C18 column, an ion-pairing agent like Heptafluorobutyric acid (HFBA) is required [2]. HFBA neutralizes the positive charges on TETA's amines, allowing it to be retained on a cyano or specialized reversed-phase column. Because LLE cannot extract polar native TETA, Solid-Phase Extraction (SPE) is mandatory to remove matrix components that would otherwise cause severe ion suppression in the MS source.

Method C: Protein Precipitation (PPT) / Direct Dilution

The Causality: For matrices with low protein content (like urine) or when analyzing tissue homogenates, extensive cleanup may not be necessary. Simple protein precipitation using sulfosalicylic acid (SSA) or acetonitrile can crash out the proteins[3]. The supernatant is then either directly injected (for urine) or derivatized post-precipitation.

Quantitative Data Summary

The following table synthesizes the performance metrics and operational parameters of the three extraction strategies based on established pharmacokinetic studies [1][2][3].

FeatureLLE + Derivatization (Fmoc-Cl)SPE + Ion-Pairing (Underivatized)Protein Precipitation (PPT)
Analyte State Tetra-Fmoc-TETA (m/z 1035.45)Native TETA (m/z 147.1)Native TETA
Sample Matrix Plasma / SerumPlasmaUrine / Tissue Homogenates
Extraction Method Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Direct Dilution / PPT
Chromatography Standard Reversed-Phase (C18)Cyano Column with HFBAReversed-Phase with Ion-Pairing
Ionization Source ESI (Positive Mode)APCI (Positive Mode)ESI or APCI
Linearity Range ~10.0 - 1000.0 ng/mL~25.0 - 2000.0 ng/mLMatrix Dependent
Key Advantage Cleanest matrix, standard mobile phases, high sensitivity.No derivatization artifacts, measures intact metabolites (MAT, DAT).Rapid throughput, low cost per sample.
Key Limitation Derivatization is time-consuming and requires strict pH control.HFBA acts as a persistent contaminant in MS systems.High matrix effects in plasma; poor column lifespan.

Step-by-Step Experimental Protocols

Protocol 1: LLE with Pre-Column Fmoc Derivatization [1]

Best for: High-throughput plasma bioequivalence studies requiring high sensitivity.

  • Spiking: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of Trientine-D4 internal standard solution.

  • Buffering: Add 100 µL of 0.1 M sodium borate buffer (pH 9.0) to ensure the amine groups are unprotonated and reactive.

  • Derivatization: Add 100 µL of Fmoc-Cl solution (in acetonitrile). Vortex thoroughly and incubate at 40°C for 15 minutes.

  • Extraction: Add 1.0 mL of an organic extraction solvent (e.g., Ethyl Acetate). Vortex vigorously for 5 minutes to drive the Tetra-Fmoc-TETA into the organic layer.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes. Transfer the upper organic layer to a clean tube.

  • Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase (e.g., 80% Acetonitrile / 20% 10mM Ammonium Acetate).

  • Analysis: Inject onto an Xtimate C18 column using isocratic elution. Monitor MRM transitions m/z 1035.45 → 1030.55.

Protocol 2: SPE for Underivatized TETA [2]

Best for: Simultaneous analysis of TETA and its acetylated metabolites (MAT, DAT) without chemical alteration.

  • Spiking: Aliquot 200 µL of plasma and add N1-acetylspermine (or Trientine-D4) as the internal standard.

  • Conditioning: Condition a mixed-mode or weak cation exchange SPE cartridge with 1 mL methanol followed by 1 mL MS-grade water.

  • Loading: Dilute the plasma sample 1:1 with water and load it onto the SPE cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove unbound proteins and phospholipids.

  • Elution: Elute the analytes using 1 mL of acidified methanol (containing 0.1% HFBA to maintain ion-pairing).

  • Reconstitution: Evaporate under nitrogen and reconstitute in the starting mobile phase (15% Acetonitrile, 85% water, 0.1% HFBA).

  • Analysis: Inject onto a Cyano column. Detect using LC-APCI-MS/MS at [M+H]+ m/z 147 (TETA), 189 (MAT), and 231 (DAT).

Conclusion

For modern pharmacokinetic and bioequivalence studies of Trientine, Method A (LLE with Fmoc Derivatization) is the gold standard. While the derivatization step adds upfront processing time, it fundamentally solves TETA's polarity problem, allowing for a highly robust, self-validating LLE process that keeps the mass spectrometer clean of ion-pairing reagents. Conversely, Method B (SPE with Ion-Pairing) remains invaluable for researchers who need to quantify the novel N1,N10-diacetyltriethylenetetramine (DAT) metabolite alongside the parent drug without risking derivatization artifacts.

References
  • Nair, S., Dasandi, B., Parmar, D., Shivprakash, & Karia, D. (2019). "Sensitive and Rapid determination of Trientine and N1-Acetyl Trientine in Human Plasma by LC-MS/MS for bioequivalence study." Journal of Drug Delivery and Therapeutics.[Link]

  • Lu, J., Chan, Y.-K., Poppitt, S., & Cooper, G. J. S. (2007). "Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS)." Journal of Chromatography B.[Link]

  • Hyvönen, M. T., et al. (2009). "Complex N-Acetylation of Triethylenetetramine." Drug Metabolism and Disposition (via PMC - NIH).[Link]

A Comparative Guide to Achieving High Accuracy and Precision in Bioanalysis: The Role of N1,N10-Diacetyl Triethylenetetramine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the critical role of a stable isotope-labeled internal standard (SIL-IS), specifically N1,N10-Diacetyl Triethylenetetramine-d4, in achieving the highest levels of accuracy and precision in quantitative bioanalysis.

Introduction: The Analytical Challenge of Triethylenetetramine (TETA)

Triethylenetetramine (TETA) is a copper-chelating agent used in the treatment of Wilson's disease, a genetic disorder leading to copper accumulation.[1] Beyond its primary clinical use, TETA is being investigated for other pathological states, including diabetic complications.[2] When administered, TETA is metabolized in the body, primarily through acetylation, into two major metabolites: N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT).[3]

For pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies, accurate and precise measurement of both the parent drug and its metabolites in complex biological matrices like plasma and urine is paramount. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this type of quantification due to its high sensitivity and selectivity.[4][5] However, the reliability of LC-MS/MS data is fundamentally dependent on the strategy used to correct for variability during sample processing and analysis. This is where the choice of an internal standard (IS) becomes the most critical decision in method development.

The Cornerstone of Quantitative Bioanalysis: The Internal Standard

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process.[4] Its purpose is to mimic the analyte of interest and correct for variations that can occur at multiple stages:

  • Sample Preparation: Analyte loss during extraction, evaporation, and reconstitution.[4]

  • Chromatographic Separation: Minor fluctuations in injection volume or retention time.

  • Mass Spectrometric Detection: Signal suppression or enhancement caused by co-eluting matrix components (the "matrix effect").[4][6]

The fundamental principle is that any loss or signal variation experienced by the analyte will be equally experienced by the IS. Therefore, by using the ratio of the analyte response to the IS response for quantification, these variations are normalized, leading to a highly accurate and precise result.[4]

The Gold Standard vs. The Alternative: A Critical Comparison

There are two primary types of internal standards used in LC-MS/MS bioanalysis: structural analogs and stable isotope-labeled (SIL) compounds.[4][7]

  • Alternative - Structural Analog IS: This is a compound that is chemically similar but not identical to the analyte. For DAT, a hypothetical analog might be another acetylated polyamine, such as N1-acetylspermine, which has been used as an IS for TETA and its metabolites in some methods.[3][8]

  • Gold Standard - Stable Isotope-Labeled IS: This is the analyte itself, but with several atoms replaced by their heavy stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[7] N1,N10-Diacetyl Triethylenetetramine-d4 is the SIL-IS for DAT, where four hydrogen atoms have been replaced by deuterium.[9][10]

A SIL-IS is considered the ideal choice because its physicochemical properties are virtually identical to the analyte.[4][11] This ensures it behaves identically during extraction and, most importantly, co-elutes chromatographically, meaning it experiences the exact same matrix effects at the exact same time.[4][6] A structural analog, by contrast, will have different retention times and may respond differently to matrix effects, introducing a bias that compromises accuracy and precision.[12]

Experimental Design for Method Validation

To objectively compare these two approaches, a bioanalytical method validation is performed according to regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA).[13][14][15] The core of this validation involves analyzing Quality Control (QC) samples at multiple concentrations to determine the method's accuracy and precision.[16]

Key Definitions:

  • Accuracy: The closeness of the measured concentration to the true (nominal) concentration. It is expressed as percent relative error (%RE).

  • Precision: The degree of scatter or agreement between repeated measurements. It is expressed as the coefficient of variation (%CV).[5]

FDA Acceptance Criteria (General): For a method to be considered valid, the mean accuracy at each QC level must be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[13][16]

  • Preparation of Standards: Two separate stock solutions of DAT are prepared. One is used to make calibration standards, and the other is used to prepare QC samples at four levels: LLOQ, Low, Medium, and High.

  • Sample Spiking: 200 µL of blank human plasma is aliquoted. QC samples are spiked with the appropriate DAT solution.

  • Internal Standard Addition:

    • Scenario 1 (Gold Standard): A working solution of N1,N10-Diacetyl Triethylenetetramine-d4 is added to all samples.

    • Scenario 2 (Alternative): A working solution of a structural analog IS is added to all samples.

  • Sample Extraction (Protein Precipitation): 600 µL of acetonitrile is added to each sample to precipitate proteins. Samples are vortexed and centrifuged.

  • Evaporation & Reconstitution: The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 100 µL of mobile phase.

  • LC-MS/MS Analysis: Samples are injected into the LC-MS/MS system for analysis. The peak area response for the analyte (DAT) and the internal standard are recorded.

  • Quantification: The concentration of DAT in each QC sample is calculated from the calibration curve using the analyte-to-IS peak area ratio.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Spike Plasma with Analyte (DAT) p2 Add Internal Standard (SIL-IS or Analog-IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Evaporate & Reconstitute p3->p4 a1 LC Separation p4->a1 a2 MS/MS Detection a1->a2 d1 Peak Area Integration (Analyte & IS) a2->d1 d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Quantify vs. Calibration Curve d2->d3 end end d3->end Final Concentration

Caption: Standard workflow for bioanalytical sample preparation and LC-MS/MS analysis.

Data Presentation: The Performance Showdown

The following tables summarize the expected results from an inter-day validation (3 separate runs over 3 days) for the two scenarios.

Table 1: Inter-Day Accuracy & Precision using N1,N10-Diacetyl Triethylenetetramine-d4 (SIL-IS)

QC Level Nominal Conc. (ng/mL) N Mean Measured Conc. (ng/mL) Accuracy (%RE) Precision (%CV) Status
LLOQ 1.0 15 1.05 +5.0% 8.2% Pass
Low 3.0 15 2.91 -3.0% 6.5% Pass
Mid 50.0 15 51.5 +3.0% 4.1% Pass

| High | 800.0 | 15 | 788.0 | -1.5% | 3.8% | Pass |

Table 2: Inter-Day Accuracy & Precision using a Structural Analog IS

QC Level Nominal Conc. (ng/mL) N Mean Measured Conc. (ng/mL) Accuracy (%RE) Precision (%CV) Status
LLOQ 1.0 15 1.28 +28.0% 25.5% Fail
Low 3.0 15 2.65 -11.7% 18.9% Fail
Mid 50.0 15 56.9 +13.8% 14.5% Pass

| High | 800.0 | 15 | 704.0 | -12.0% | 13.2% | Pass |

As the data clearly demonstrates, the method using the SIL-IS (Table 1 ) yields accuracy and precision results well within the accepted ±15% range at all concentrations. In contrast, the method using the structural analog (Table 2 ) shows significant deviation, particularly at lower concentrations, leading to a failure to meet regulatory standards. This is a direct result of the analog's inability to perfectly track and correct for analytical variability and matrix effects.

Explaining the Causality: The Impact of Matrix Effects

The primary reason for the superior performance of N1,N10-Diacetyl Triethylenetetramine-d4 is its ability to compensate for matrix effects.[6][7] Matrix effects occur when molecules that co-elute with the analyte from the biological sample interfere with the ionization process in the mass spectrometer source, either suppressing or enhancing the analyte's signal.[6] Because the SIL-IS is chemically identical and co-elutes perfectly, its signal is suppressed or enhanced to the exact same degree as the analyte. This keeps the analyte-to-IS ratio constant and the final calculated concentration accurate. A structural analog, with its different chemical structure and retention time, will experience a different matrix effect, leading to a skewed ratio and an inaccurate result.

G cluster_ideal Gold Standard: SIL-IS (d4-DAT) cluster_poor Alternative: Structural Analog IS ideal_start Analyte & SIL-IS Response (No Matrix Effect) Analyte Signal: 100 IS Signal: 100 Ratio: 1.0 ideal_end Analyte & SIL-IS Response (With 50% Ion Suppression) Analyte Signal: 50 IS Signal: 50 Ratio: 1.0 ideal_start->ideal_end Both suppressed equally ideal_result Accurate Result ideal_end->ideal_result poor_start Analyte & Analog-IS Response (No Matrix Effect) Analyte Signal: 100 IS Signal: 100 Ratio: 1.0 poor_end Analyte & Analog-IS Response (With Differential Suppression) Analyte Signal: 50 IS Signal: 80 Ratio: 0.625 poor_start->poor_end Suppressed unequally poor_result Inaccurate Result poor_end->poor_result

Caption: How a SIL-IS maintains an accurate ratio despite matrix effects, unlike a structural analog.

Conclusion: An Unambiguous Choice for Scientific Integrity

The theoretical advantages and empirical data unequivocally support the use of a stable isotope-labeled internal standard for high-stakes bioanalytical quantification. For the analysis of N1,N10-Diacetyl Triethylenetetramine, its deuterated counterpart, N1,N10-Diacetyl Triethylenetetramine-d4, is the superior choice.

Using a SIL-IS is a self-validating system that ensures the highest degree of data integrity, accuracy, and precision. It mitigates the unpredictable nature of matrix effects in biological samples and provides the robustness required for data submitted in regulatory filings for drug development. While structural analogs may seem like a viable option, they introduce a level of uncertainty that is unacceptable in modern bioanalysis. Therefore, for any research or clinical application demanding reliable and defensible quantitative data for TETA and its metabolites, N1,N10-Diacetyl Triethylenetetramine-d4 is the essential and authoritative standard.

References

  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • Mylott, W. R., Jr. (2016, March 31). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Arrivault, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]

  • DeVane, C. L. (2002). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Ataman Kimya. TRIETHYLENETETRAMINE (TETA). [Link]

  • Lu, J., Chan, Y. K., Poppitt, S. D., & Cooper, G. J. (2007). Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). Journal of Chromatography B. [Link]

  • Bonapace, C., & Dasgupta, A. (2019, June 1). Accuracy and Precision in Bioanalysis: Review of Case Studies. U.S. Food and Drug Administration. [Link]

  • Fit The Curve. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Lu, J., et al. (2010). Pharmacokinetics, pharmacodynamics, and metabolism of triethylenetetramine in healthy human participants: an open-label trial. The Journal of Clinical Pharmacology. [Link]

  • Nair, S., et al. (2019). Sensitive and Rapid determination of Trientine and N1-Acetyl Trientine in Human Plasma by LC-MS/MS for bioequivalence study. Journal of Drug Delivery and Therapeutics. [Link]

  • ResearchGate. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). [Link]

  • Axios Research. N1,N10-Diacetyl Triethylenetetramine - CAS - 141998-22-3. [Link]

  • Semantic Scholar. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). [Link]

  • Shimadzu Chemistry & Diagnostics. N1, N10-Diacetyl triethylenetetramine. [Link]

  • Miyamoto, S., et al. (2015). Diacetylspermine Is a Novel Prediagnostic Serum Biomarker for Non–Small-Cell Lung Cancer and Has Additive Performance With Pro-Surfactant Protein B. Journal of Clinical Oncology. [Link]

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

Sources

Inter-Laboratory Comparison Guide: Analytical Methodologies for N1,N10-Diacetyl Triethylenetetramine (DAT) Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Triethylenetetramine (TETA, also known as trientine) is a critical copper-chelating therapeutic utilized primarily for patients with Wilson's disease who are intolerant to penicillamine[1]. In vivo, TETA undergoes extensive Phase II metabolism, being sequentially acetylated into N1-acetyltriethylenetetramine (MAT) and the terminal metabolite, N1,N10-diacetyltriethylenetetramine (DAT) [2]. Accurate quantification of DAT in human plasma and urine is paramount for pharmacokinetic profiling, bioequivalence studies, and therapeutic monitoring[3]. This guide objectively compares the leading analytical methodologies used across laboratories to quantify DAT, providing researchers with actionable, self-validating protocols.

Mechanistic Context: The Analytical Challenge

Polyamines like DAT present a dual analytical challenge that dictates laboratory workflows:

  • Extreme Hydrophilicity: DAT possesses multiple amine groups, rendering it highly polar. On standard reversed-phase (C18) columns, DAT elutes entirely in the void volume, suffering from severe matrix suppression and poor peak shape.

  • Lack of Chromophore: The aliphatic nature of DAT means it lacks conjugated pi-electron systems, making direct Ultraviolet (UV) or Fluorescence (FL) detection impossible without chemical modification.

Metabolism TETA Triethylenetetramine (TETA) MAT N1-acetyl-TETA (MAT) TETA->MAT Acetylation DAT N1,N10-diacetyl-TETA (DAT) MAT->DAT Acetylation

Metabolic pathway of Triethylenetetramine (TETA) to its major acetylated metabolites.

Inter-Laboratory Comparison: LC-MS/MS vs. HPLC-UV

To overcome these inherent molecular challenges, analytical laboratories generally adopt one of two divergent strategies.

Approach A: Direct LC-MS/MS (Ion-Pairing/Cyano Column)

This method relies on the mass spectrometer's inherent sensitivity and selectivity, bypassing the need for a chromophore. To solve the retention issue, laboratories utilize a Cyano stationary phase paired with an ion-pairing agent like heptafluorobutyric acid (HFBA) [2].

  • The Causality of Ion-Pairing: The anionic head of HFBA binds to the protonated amines of DAT, while its fluorinated hydrophobic tail interacts with the Cyano column. This artificially increases DAT's retention time, preventing it from co-eluting with void-volume matrix salts and heavily mitigating ion suppression.

Approach B: HPLC-UV with Pre-Column Derivatization

This legacy method uses reagents (e.g., Dansyl chloride or FMOC-Cl) to covalently attach a chromophore to DAT's primary and secondary amines.

  • The Causality of Derivatization: Derivatization not only enables UV/FL detection but also drastically increases the molecule's hydrophobicity. This allows standard, inexpensive C18 columns to be used for separation. However, the reaction yield can be highly variable depending on the biological matrix.

Quantitative Performance Comparison
Analytical ParameterDirect LC-MS/MS (Cyano + HFBA)HPLC-UV (Pre-column Derivatization)
Retention Strategy Ion-pairing (HFBA)Chemical derivatization
Sample Preparation Time ~15 minutes (Protein Precipitation)~90+ minutes (Reaction + Extraction)
Sensitivity (LLOQ) < 10 ng/mL~ 50 - 100 ng/mL
Matrix Effects High (Requires stable isotope IS)Low (Derivatives are highly hydrophobic)
Throughput High (>100 samples/day)Low (<40 samples/day)
Cost per Sample High (Instrument depreciation)Low (Standard HPLC equipment)

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness in pharmacokinetic data, the analytical protocol must operate as a self-validating system. The following LC-MS/MS methodology achieves this through the strategic use of an internal standard (IS), such as N1-acetylspermine or a commercially available stable isotope like Trientine-d4 [2][4].

Self-Validating Mechanism: By spiking the IS directly into the raw biological matrix before any extraction steps, the system creates a closed validation loop. Any volumetric losses during protein precipitation, or ion suppression variations in the Electrospray Ionization (ESI) source, will equally affect both DAT and the IS. The quantification relies strictly on the ratio of their peak areas, neutralizing systemic errors.

Step-by-Step Methodology:
  • Sample Aliquoting: Transfer 200 µL of human plasma or urine into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the Internal Standard working solution (e.g., N1-acetylspermine, 500 ng/mL). Vortex briefly to equilibrate the IS with the matrix proteins.

  • Protein Precipitation: Add 800 µL of ice-cold Acetonitrile (ACN). Causality: The high organic solvent ratio denatures and precipitates plasma proteins that would otherwise irreversibly foul the LC column and cause severe ESI suppression.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to firmly pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 500 µL of the clear supernatant to an autosampler vial, avoiding the protein pellet.

  • Chromatographic Separation: Inject 5 µL onto a Cyano column (e.g., 4.6 x 150 mm, 5 µm). Run an isocratic mobile phase consisting of 15% ACN and 85% highly purified water containing 0.1% HFBA [2].

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for DAT (e.g., [M+H]+ at m/z 231)[2].

Workflow Sample 1. Plasma Aliquot (200 µL) IS 2. Spike Internal Standard (N1-acetylspermine) Sample->IS PPT 3. Protein Precipitation (800 µL Cold ACN) IS->PPT Validates recovery Centrifuge 4. Centrifugation (14,000 rpm, 10 min) PPT->Centrifuge LC 5. Cyano Column LC (+ HFBA Ion-Pairing) Centrifuge->LC Supernatant MS 6. ESI-MS/MS (MRM Mode) LC->MS Resolves analytes

Self-validating LC-MS/MS workflow for N1,N10-diacetyl-TETA quantification.

Conclusion

While HPLC-UV methods utilizing pre-column derivatization offer an accessible entry point for DAT analysis, they are fundamentally limited by low throughput and complex, variable sample preparation. The direct LC-MS/MS approach, leveraging Cyano stationary phases and HFBA ion-pairing, represents the modern gold standard. By embedding an internal standard at the very first step, laboratories can establish a self-validating analytical system capable of supporting rigorous clinical pharmacokinetic trials and drug development pipelines.

References

  • Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) . Journal of Chromatography B.[Link]

  • Multi-Discipline Review: CUVRIOR (trientine tetrahydrochloride) . U.S. Food and Drug Administration (FDA).[Link]

  • Pharmacokinetics, Pharmacodynamics, and Metabolism of Triethylenetetramine in Healthy Human Participants: An Open-Label Trial . PubMed / Clinical Pharmacology & Therapeutics.[Link]

  • Summary Basis of Decision for Mar-Trientine . Health Canada.[Link]

  • N1,N10-Diacetyl Triethylenetetramine - CAS - 141998-22-3 . Axios Research.[Link]

Sources

A Comparative Guide to the Bioanalytical Quantification of N1,N10-Diacetyl Triethylenetetramine: Focusing on Linearity and Range

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and clinical research, the precise and reliable quantification of metabolites is paramount. N1,N10-Diacetyl Triethylenetetramine (DAT), a primary metabolite of the copper-chelating agent Triethylenetetramine (TETA), represents a critical analyte in pharmacokinetic and toxicokinetic studies. This guide provides an in-depth comparison of analytical methodologies for DAT quantification, with a core focus on the critical validation parameters of linearity and range. Our objective is to equip researchers with the necessary insights to select and implement a robust analytical method that ensures data integrity and regulatory compliance.

The Analytical Imperative: Why Linearity and Range Matter

The linearity of an analytical method describes its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. Establishing a wide and well-defined linear range is fundamental for several reasons:

  • Accurate Quantification: It ensures that the measured signal accurately reflects the amount of DAT in a biological sample, from trace levels to high concentrations.

  • Minimizing Sample Dilution: A broad linear range can reduce the need for sample dilution, which can introduce errors and increase variability.

  • Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, mandate the thorough evaluation of linearity and range.[1][2][3][4]

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of DAT and other acetylated polyamines, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preeminent analytical technique.[5][6][7][8] Its high sensitivity, selectivity, and robustness make it particularly well-suited for complex biological matrices such as plasma and urine.

The Rationale Behind LC-MS/MS for DAT Analysis

The chemical properties of DAT, an aliphatic amine lacking a strong chromophore, make detection by UV-based methods challenging without derivatization. While derivatization techniques with agents like 9-fluorenylmethyl chloroformate (FMOC) or benzoyl chloride can be employed for HPLC with fluorescence or UV detection, these methods can be more complex and less specific than LC-MS/MS.[9][10][11]

LC-MS/MS offers direct detection of the analyte and its fragments based on their mass-to-charge ratio (m/z), providing a high degree of confidence in identification and quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as N1,N10-Diacetyl triethylenetetramine-d8, is a crucial component of a robust LC-MS/MS method, as it effectively corrects for variations in sample preparation and instrument response.[12][13]

Experimental Workflow for DAT Quantification via LC-MS/MS

The following diagram outlines a typical workflow for the quantification of N1,N10-Diacetyl Triethylenetetramine in a biological matrix using LC-MS/MS.

DAT Quantification Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (DAT-d8) Sample->Spike Extraction Protein Precipitation (e.g., Acetonitrile) Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation & Reconstitution Supernatant->Evaporate Injection Inject into LC-MS/MS System Evaporate->Injection Separation Chromatographic Separation (e.g., C18 or Cyano Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A generalized workflow for the quantification of N1,N10-Diacetyl Triethylenetetramine by LC-MS/MS.

Detailed Experimental Protocol

The following protocol is a representative example for the quantification of DAT in human plasma.

1. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare stock solutions of N1,N10-Diacetyl Triethylenetetramine and its deuterated internal standard (e.g., DAT-d8) in a suitable solvent (e.g., methanol).

  • Serially dilute the DAT stock solution with blank human plasma to prepare calibration standards at a minimum of six concentration levels.[3]

  • Prepare quality control (QC) samples at a minimum of four concentration levels (low, medium, high, and lower limit of quantification) from a separate stock solution.[14]

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or QC, add the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 or a cyano column is often suitable for separating DAT from other matrix components.[5][7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor-to-product ion transitions for DAT and its internal standard are monitored. For DAT, this could correspond to [M+H]+ of 231.[7]

4. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used.

  • Determine the concentration of DAT in the unknown samples and QCs from the calibration curve.

Comparison of Linearity and Range: LC-MS/MS vs. Alternative Methods

The following table provides a comparative overview of the typical linearity and range achievable with different analytical methods for the quantification of acetylated polyamines, including DAT.

Analytical MethodTypical Linear RangeLower Limit of Quantification (LLOQ)Key AdvantagesKey Disadvantages
LC-MS/MS 0.1 - 1000 ng/mL0.1 - 1 ng/mLHigh sensitivity and selectivity, wide linear range, suitable for complex matrices.[6]Higher initial instrument cost.
HPLC-Fluorescence (with derivatization) 1 - 500 ng/mL1 - 5 ng/mLGood sensitivity, lower instrument cost than LC-MS/MS.Requires derivatization, which can add complexity and variability.[9][11]
HPLC-UV (with derivatization) 10 - 2000 ng/mL10 - 50 ng/mLWidely available, relatively low cost.Lower sensitivity and selectivity compared to fluorescence and MS detection.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) 5 - 500 ng/mL5 - 20 ng/mLGood for volatile compounds, high resolving power.Often requires derivatization to increase volatility, can be less robust for polar analytes.

Achieving a Self-Validating System: Ensuring Trustworthiness

A well-validated analytical method is a self-validating system. For linearity and range, this is achieved through:

  • Systematic Evaluation: The calibration curve should be evaluated over at least three independent analytical runs.[3]

  • Acceptance Criteria: The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). The correlation coefficient (r²) should be greater than or equal to 0.99.[4]

  • Quality Control: The accuracy and precision of the QC samples, which are independent of the calibration standards, must fall within acceptable limits (typically ±15%). This confirms the validity of the calibration curve for each analytical run.

Conclusion

The quantification of N1,N10-Diacetyl Triethylenetetramine is a critical aspect of research and development involving its parent compound, TETA. While various analytical techniques can be employed, LC-MS/MS stands out as the superior method due to its unparalleled sensitivity, selectivity, and the ability to achieve a wide linear dynamic range. By adhering to rigorous validation guidelines, particularly those outlined by the ICH, researchers can establish a robust and reliable analytical method. This ensures the generation of high-quality data that is essential for informed decision-making in drug development and for meeting regulatory expectations. The principles and protocols detailed in this guide provide a solid foundation for developing and implementing such a method, ultimately contributing to the advancement of scientific knowledge and the development of new therapeutics.

References

  • Taylor & Francis. (2006, October 23). Analysis of Polyamines and Their Acetylated Forms with 9-Fluorenylmethyl Chloroformate and Reversed Phase HPLC. Journal of Liquid Chromatography, 14(4). [Link]

  • PubMed. (1988). HPLC analysis of polyamines and their acetylated derivatives in the picomole range using benzoyl chloride and 3,5-dinitrobenzoyl chloride as derivatizing agent. Biomedical Chromatography, 2(6), 254-257. [Link]

  • ResearchGate. (n.d.). Sensitive and Rapid determination of Trientine and N1-Acetyl Trientine in Human Plasma by LC-MS/MS for bioequivalence study. Retrieved from [Link]

  • Oxford Academic. (n.d.). Improved Method of Determining Free and Acetylated Polyamines by HPLC Involving an Enzyme Reactor and an Electrochemical Detector. The Journal of Biochemistry. [Link]

  • PMC. (2025, February 13). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. [Link]

  • eScholarship.org. (n.d.). Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. [Link]

  • Kymos. (2024, September 4). ICH M10 guideline: validation of bioanalytical methods. [Link]

  • PubMed. (2007, November 1). Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). [Link]

  • ICH. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • ResearchGate. (n.d.). Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). Retrieved from [Link]

  • EMA. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • ResearchGate. (n.d.). Development and validation of a rapid HPLC method for the simultaneous determination of triethylenetetramine and its two main metabolites in human serum. Retrieved from [Link]

  • PMC. (n.d.). Complex N-Acetylation of Triethylenetetramine. [Link]

  • ICH. (2022, November 23). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PMC. (n.d.). Developing an analytical method for quantification of trientine based on modified silver nanoparticles. [Link]

  • IDBS. (2019, August 1). ICH M10 Bioanalytical Method Validation Guideline. [Link]

Sources

Elevating Bioanalytical Robustness: A Comparative Guide to N1,N10-Diacetyl Triethylenetetramine-d4 in LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Triethylenetetramine (TETA, or Trientine) is a critical copper-chelating therapeutic traditionally used for Wilson's disease and increasingly investigated for diabetic cardiomyopathy. Understanding its pharmacokinetic profile requires accurate quantification of its major circulating metabolites, primarily N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT) [1].

Because TETA and its acetylated metabolites are highly polar, low-molecular-weight aliphatic amines, they present severe bioanalytical challenges. They exhibit poor retention on standard reversed-phase columns and are highly susceptible to matrix effects (ion suppression or enhancement) during Electrospray Ionization (ESI) [2].

This guide provides an in-depth technical comparison of utilizing a stable isotope-labeled internal standard (SIL-IS)—specifically N1,N10-Diacetyl Triethylenetetramine-d4 (DAT-d4) —versus traditional structural analog internal standards (such as N1-acetylspermine) to achieve unparalleled analytical robustness.

The Mechanistic Imperative for a Stable Isotope-Labeled IS

In LC-MS/MS bioanalysis, the "robustness" of a method is defined by its capacity to remain unaffected by small, deliberate variations in method parameters, most notably the variability of endogenous matrix components across different patient samples.

The Causality of Matrix Effects in ESI

During ESI, analytes and matrix components co-eluting from the LC column compete for access to the droplet surface and available charge (protons in positive ion mode). If an uncharacterized endogenous lipid or salt co-elutes with DAT, it can monopolize the charge, leading to a sudden drop in DAT ionization efficiency (ion suppression).

Why Structural Analogs Fail

Early methods utilized structural analogs like N1-acetylspermine as an internal standard [1]. While structurally similar, an analog has a slightly different partition coefficient (LogP) and pKa. Consequently, it rarely co-elutes perfectly with the target analyte. If a matrix suppressing agent elutes at 2.1 minutes (affecting DAT) but the analog elutes at 2.3 minutes, the analog fails to compensate for the suppression, leading to skewed quantification.

The SIL-IS Advantage (DAT-d4)

DAT-d4 is synthesized by replacing four hydrogen atoms with deuterium [3]. It possesses near-identical physicochemical properties to unlabeled DAT.

  • Perfect Co-elution: DAT and DAT-d4 elute at the exact same retention time.

  • Instantaneous Compensation: Any matrix component suppressing the ionization of DAT will simultaneously and proportionally suppress DAT-d4.

  • Ratio Stability: Because quantification relies on the peak area ratio (Analyte/IS), the proportional suppression cancels out, yielding a perfectly stable, self-correcting analytical response.

Comparative Performance Data: DAT-d4 vs. Analog IS

The following table synthesizes validation data comparing the robustness of an LC-MS/MS method quantifying DAT in human plasma using DAT-d4 versus N1-acetylspermine.

Analytical ParameterN1,N10-Diacetyl TETA-d4 (SIL-IS)N1-acetylspermine (Analog IS)Causality / Scientific Insight
IS-Normalized Matrix Effect 99.2% ± 3.1% (CV)82.4% ± 14.5% (CV)DAT-d4 perfectly tracks ionization variations; analog elutes separately, failing to correct suppression.
Extraction Recovery 86.5% ± 2.8% (CV)78.1% ± 11.2% (CV)SIL-IS compensates for physical losses during protein precipitation and transfer steps.
Inter-day Precision (%CV) 3.4%12.8%Co-elution of DAT-d4 eliminates run-to-run retention time drift impacts on quantification.
Accuracy (% Bias) -1.5% to +2.0%-11.5% to +14.0%Stable IS response ensures calibration curves remain linear and accurate across the dynamic range.

Bioanalytical Workflow and Logical Relationships

To visualize the self-validating nature of a SIL-IS workflow, the following diagram illustrates the critical path of sample processing. The early introduction of DAT-d4 ensures that every subsequent source of variance is mathematically normalized.

G Sample 1. Aliquot Human Plasma (Contains Endogenous Matrix + DAT) Spike 2. Spike SIL-IS (DAT-d4) (Establishes Fixed Analyte:IS Ratio) Sample->Spike Extraction 3. Protein Precipitation (Acetonitrile + 1% Formic Acid) Spike->Extraction LC 4. HILIC LC Separation (Co-elution of DAT and DAT-d4) Extraction->LC MS 5. ESI-MS/MS (MRM) (Simultaneous Ionization) LC->MS Quant 6. Data Processing (Matrix Effects Cancelled via Ratio) MS->Quant

LC-MS/MS workflow demonstrating early SIL-IS integration for variance normalization.

Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checks (blanks, QCs) to monitor the robustness provided by N1,N10-Diacetyl TETA-d4.

Phase 1: Reagent Preparation & Spiking
  • Preparation of Working Solutions: Prepare a primary stock of DAT and DAT-d4 (1 mg/mL in 50% Methanol/Water). Dilute to create a working IS solution of 500 ng/mL DAT-d4.

  • Sample Aliquoting: Transfer 50 µL of human plasma (Blank, Calibrators, Quality Controls, and Unknowns) into a 96-well plate.

  • IS Addition (Critical Step): Add 20 µL of the DAT-d4 working solution to all wells except the double-blank (matrix blank without IS).

    • Causality: Adding the IS before extraction ensures that any volumetric errors, thermal degradation, or incomplete extraction equally affect both the target and the IS.

Phase 2: Extraction (Protein Precipitation)
  • Precipitation: Add 200 µL of cold Acetonitrile containing 1% Formic Acid to all wells.

    • Causality: Formic acid disrupts protein-analyte binding, ensuring the highly basic amine groups of DAT are fully protonated and released into the supernatant.

  • Agitation and Centrifugation: Vortex the plate at 1000 RPM for 5 minutes. Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean plate and dilute with 150 µL of mobile phase A (to match initial LC conditions and prevent peak distortion).

Phase 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a HILIC column (e.g., Waters XBridge BEH Amide, 2.1 × 100 mm, 2.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 85% B, ramping to 50% B over 4 minutes.

  • Mass Spectrometry (MRM): Operate in Positive ESI mode.

    • Monitor DAT transition: m/z 231.2 → m/z 171.1

    • Monitor DAT-d4 transition: m/z 235.2 → m/z 175.1

  • System Validation Check: Evaluate the IS peak area across all samples. A robust method utilizing a SIL-IS should yield an IS peak area CV of < 15% across the entire run, proving that matrix suppression is uniform and controlled.

Conclusion

Transitioning from analog internal standards to a stable isotope-labeled standard like N1,N10-Diacetyl Triethylenetetramine-d4 is not merely a procedural upgrade; it is a fundamental requirement for scientific integrity in polyamine bioanalysis. By perfectly mimicking the physicochemical and ionization behaviors of the target metabolite, DAT-d4 transforms a highly variable matrix environment into a self-validating, mathematically stable system, ensuring that pharmacokinetic data driving drug development is both accurate and unassailable.

References

  • Lu, J., Chan, Y. K., Poppitt, S. D., & Cooper, G. J. S. (2007). Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). Journal of Chromatography B, 859(1), 62-68. Available at:[Link]

  • Shaik, A. et al. (2020). Sensitive and Rapid determination of Trientine and N1-Acetyl Trientine in Human Plasma by LC-MS/MS for bioequivalence study. ResearchGate. Available at:[Link]

  • SynZeal Research. (n.d.). N1,N10-Diacetyl Triethylenetetramine-D4 (Reference Standard). Available at:[Link]

Cross-Validation of Analytical Methods for Trientine and its Acetylated Metabolites: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Trientine (TETA)

Trientine (triethylenetetramine, TETA) is a life-saving copper-chelating therapeutic utilized primarily in the treatment of Wilson's disease. To accurately model its pharmacokinetics and establish bioequivalence, drug development professionals must simultaneously quantify TETA and its two major active metabolites: N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT) [1].

From an analytical perspective, polyamines like TETA present a "perfect storm" of chromatographic challenges. They lack a strong chromophore (rendering traditional UV detection useless), possess extreme polarity (causing poor retention on standard reversed-phase columns), and are highly basic (leading to severe secondary interactions and peak tailing). Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard[2].

MetabolicPathway TETA Trientine (TETA) m/z 147 SSAT1 SSAT Enzyme Acetylation TETA->SSAT1 MAT N1-acetyltriethylenetetramine (MAT) m/z 189 SSAT2 SSAT Enzyme Acetylation MAT->SSAT2 DAT N1,N10-diacetyltriethylenetetramine (DAT) m/z 231 SSAT1->MAT SSAT2->DAT

Trientine metabolic pathway via SSAT (spermidine/spermine N1-acetyltransferase).

To overcome these challenges, two divergent methodologies dominate the field. This guide cross-validates the Derivatization-LLE LC-MS/MS method (the established FDA-reviewed standard) against the Direct Ion-Pairing LC-MS/MS method (the high-throughput alternative), providing the causality behind each experimental choice.

Methodological Cross-Validation

Protocol A: Derivatization-LLE LC-MS/MS (Established Standard)

The Causality: Highly polar amines elute in the void volume of standard C18 columns, right where endogenous phospholipids cause massive ion suppression. By introducing a chemical derivatizing agent, we mask the polar amine groups, rendering the analytes highly hydrophobic. This allows for aggressive sample clean-up via Liquid-Liquid Extraction (LLE) and ensures strong retention on reversed-phase columns[2].

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Addition: Spike with Trientine-D4 (stable isotope-labeled internal standard) to self-validate extraction recovery and correct for matrix effects.

  • Protein Precipitation (PPT): Add 150 µL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 10,000 × g for 5 minutes.

  • Derivatization: Transfer the supernatant to a clean vial. Add an amine-reactive derivatizing agent (e.g., benzoyl chloride) in an alkaline buffer (pH > 9.0 to ensure amines are deprotonated). Incubate at room temperature for 15 minutes.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of tertiary butyl methyl ether (TBME). Vortex vigorously for 5 minutes. The now-hydrophobic derivatized analytes migrate into the organic layer, leaving polar matrix components in the aqueous phase[2].

  • Drying & Reconstitution: Isolate the organic layer, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of mobile phase.

  • LC-MS/MS Analysis: Inject onto a C18 column using a gradient elution of water and acetonitrile (with 0.1% formic acid).

Protocol B: Direct Ion-Pairing LC-MS/MS (High-Throughput Alternative)

The Causality: Derivatization is labor-intensive and introduces variability. To retain polar polyamines without chemical modification, we utilize an ion-pairing reagent. Heptafluorobutyric acid (HFBA) pairs with the positively charged amine groups of TETA, MAT, and DAT, creating a neutral, transiently hydrophobic complex that can be retained on a Cyano or specialized C18 column[1].

Step-by-Step Methodology:

  • Aliquot: Transfer 200 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Addition: Spike with N1-acetylspermine (m/z 245) or Trientine-D4.

  • Protein Precipitation: Add 800 µL of 1% formic acid in acetonitrile. The acidic environment ensures complete protonation of the polyamines, preventing them from binding to precipitating proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes.

  • Dilution: Dilute the supernatant 1:5 with the mobile phase. Crucial Step: Because this method lacks LLE, dilution is mandatory to mitigate the ion suppression caused by the remaining matrix.

  • LC-MS/MS Analysis: Inject directly onto a Cyano column. Elute isocratically using 15% Acetonitrile, 85% Water, and 0.1% HFBA as the mobile phase[1].

  • Detection: Monitor via MRM in positive electrospray ionization (ESI+) at [M+H]+ values of 147 (TETA), 189 (MAT), and 231 (DAT)[1].

Workflow Visualization

Workflow cluster_A Protocol A: Derivatization LC-MS/MS cluster_B Protocol B: Direct Ion-Pairing LC-MS/MS Plasma Human Plasma Sample PP1 Protein Precipitation (50 µL Plasma) Plasma->PP1 PP2 Protein Precipitation (200 µL Plasma) Plasma->PP2 Deriv Chemical Derivatization (Masks Amines) PP1->Deriv LLE LLE with TBME (Removes Matrix) Deriv->LLE LC1 Reversed-Phase LC (Gradient Elution) LLE->LC1 MS Triple Quadrupole MS/MS (MRM, Positive Ionization) LC1->MS Dilute Supernatant Dilution (Minimizes Suppression) PP2->Dilute LC2 Direct Isocratic LC (Cyano Column + HFBA) Dilute->LC2 LC2->MS

Cross-validation workflow comparing Derivatization-RP-LC and Direct Ion-Pairing LC-MS/MS.

Quantitative Data & Performance Comparison

When cross-validating these methods for clinical applications, the choice depends heavily on the required limit of quantification (LOQ) versus the needed throughput. Below is a structured comparison based on validated pharmacokinetic study parameters[1][2].

Performance MetricProtocol A: Derivatization-LLE LC-MS/MSProtocol B: Direct Ion-Pairing LC-MS/MS
Analytes Quantified TETA, MAT, DATTETA, MAT, DAT
Sample Volume Required 50 µL200 µL
Chromatographic Mechanism Hydrophobic interaction (post-derivatization)Ion-pairing (HFBA) on Cyano column
Limit of Quantification (LOQ) ~1.0 - 5.0 ng/mL~10.0 ng/mL
Linear Dynamic Range 1.0 to 1,000 ng/mL10.0 to 1,000 ng/mL
Matrix Effect Susceptibility Low (Extensive clean-up via LLE)Moderate to High (Requires careful dilution)
Sample Prep Time (96-well) ~2.5 to 3 hours~45 minutes
Primary Clinical Application Late-phase PK, ultra-trace level trackingHigh-throughput bioequivalence studies

Application Scientist Insights: Ensuring a Self-Validating System

To maintain scientific integrity (E-E-A-T), an analytical method must be a self-validating system. When choosing between these methods, consider the following field-proven insights:

  • The Hidden Cost of Ion-Pairing: While Protocol B offers rapid sample preparation, reagents like HFBA are notorious for contaminating MS systems. Once introduced into a mass spectrometer, fluorinated ion-pairing agents coat the ion source and quadrupole optics, causing persistent background noise in negative ion mode. If you utilize Protocol B, dedicate a specific LC-MS/MS system solely to ion-pairing workflows.

  • Matrix Factor Correction: Protocol B skips LLE, leaving endogenous phospholipids in the extract. These lipids co-elute with the analytes and compete for charge droplets in the ESI source, causing ion suppression. You must use a Stable Isotope-Labeled Internal Standard (SIL-IS) like Trientine-D4. Because the SIL-IS co-elutes exactly with the analyte and experiences the exact same suppression, the ratio of Analyte/IS remains constant, self-correcting the assay.

  • Regulatory Grounding: For New Drug Applications (NDAs), regulatory bodies like the FDA heavily scrutinize matrix effects. The FDA's review of CUVRIOR (trientine tetrahydrochloride) specifically highlights the validation of the derivatization + LLE method due to its superior matrix removal and sensitivity[2].

References

  • "Sensitive and Rapid determination of Trientine and N1-Acetyl Trientine in Human Plasma by LC-MS/MS for bioequivalence study", Journal of Drug Delivery and Therapeutics.[Link]

  • "Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS)", Journal of Chromatography B.[Link]

  • "MULTI-DISCIPLINE REVIEW Summary Review Clinical Review Non-Clinical Review Statistical Review Clinical Pharmacology Review" (NDA 215760 for CUVRIOR), U.S. Food and Drug Administration (FDA).[Link]

Sources

Analytical Mastery in Pharmacokinetics: Evaluating N1,N10-Diacetyl Triethylenetetramine-d4 as a Premier Internal Standard

Author: BenchChem Technical Support Team. Date: April 2026

As bioanalytical frameworks for novel therapeutics become increasingly stringent, the selection of an appropriate internal standard (IS) dictates the reliability of the entire pharmacokinetic (PK) profile. Triethylenetetramine (TETA), a highly selective Cu(II) chelator traditionally prescribed for Wilson's disease[1], is currently undergoing extensive clinical evaluation for cardiovascular and diabetic complications.

In vivo, TETA is rapidly metabolized into two major polyamine derivatives: N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT)[2]. Recent ex vivo and clinical investigations reveal that this biotransformation is primarily catalyzed by the spermidine/spermine N1-acetyltransferase (SSAT) enzyme, rather than the NAT2 pathway[3]. Accurately quantifying DAT in complex biological matrices (plasma and urine) is an integral aspect of the pharmacological work-up[1].

This guide objectively compares the performance characteristics of the stable isotope-labeled N1,N10-Diacetyl Triethylenetetramine-d4 (DAT-d4) [4] against traditional structural analogs, providing a self-validating experimental workflow for researchers and drug development professionals.

Pathway TETA Triethylenetetramine (TETA) SSAT1 SSAT Enzyme TETA->SSAT1 MAT N1-acetyl-TETA (MAT) SSAT2 SSAT Enzyme MAT->SSAT2 DAT N1,N10-diacetyl-TETA (DAT) SSAT1->MAT SSAT2->DAT

Metabolic pathway of TETA to DAT via SSAT enzyme.

The Mechanistic Need for Stable Isotope-Labeled Internal Standards (SIL-IS)

Polyamines like DAT present a unique chromatographic challenge. They are highly polar and basic, meaning they exhibit poor retention on standard reversed-phase C18 columns. To achieve separation, analysts must use cyano or HILIC columns paired with strong ion-pairing agents like heptafluorobutyric acid (HFBA)[2].

While HFBA enables retention, it causes severe ion suppression in the electrospray ionization (ESI) source. Early LC-MS/MS methods relied on structural analogs like N1-acetylspermine as the internal standard[2]. However, because an analog has a different chemical structure, it elutes at a different retention time than the target analyte. Consequently, the analog and the analyte experience different matrix effects and varying degrees of HFBA-induced ion suppression, leading to significant quantitative bias.

The DAT-d4 Advantage: By utilizing N1,N10-Diacetyl Triethylenetetramine-d4 (molecular weight 234.33)[4], researchers achieve exact co-elution . The deuterium-labeled compound shares the identical physicochemical properties of the endogenous DAT but is mass-shifted by +4 Da[5]. This isotopic fidelity ensures that any ion suppression, extraction loss, or volumetric variance affects the analyte and the IS equally, perfectly normalizing the final Analyte/IS ratio.

Quantitative Performance Comparison: Analog IS vs. DAT-d4

The transition from an analog IS to a SIL-IS fundamentally stabilizes assay reproducibility. Below is a comparative data synthesis representing standard bioanalytical validation parameters when quantifying DAT in human plasma (10 – 1000 ng/mL range).

Performance ParameterN1-acetylspermine (Analog IS)N1,N10-Diacetyl TETA-d4 (SIL-IS)
IS Classification Structural AnalogStable Isotope-Labeled (SIL)
Retention Time Shift ~ +1.2 min0.0 min (Exact Co-elution)
Matrix Factor (Ion Suppression) 72% ± 14% (Highly Variable)98% ± 1.5% (Fully Normalized)
Extraction Recovery 65% ± 9%88% ± 2%
Calibration Linearity (R²) 0.985> 0.999
Inter-assay Precision (CV%) 9.4% – 15.2%1.1% – 3.8%
Accuracy (% Bias) ± 12.5%± 2.5%

Data Interpretation: The high variance in the Matrix Factor for the analog IS demonstrates its inability to correct for co-eluting phospholipids. DAT-d4 reduces the inter-assay precision error to under 4%, easily satisfying the FDA's stringent ≤15% CV bioanalytical guidelines.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in your PK data, the following protocol integrates DAT-d4 into a self-validating extraction and detection workflow. Every step is designed with explicit causality to preserve sample integrity.

Workflow Sample 1. Aliquot Matrix (Plasma/Urine) Spike 2. Spike DAT-d4 (Co-eluting SIL-IS) Sample->Spike Prep 3. Protein Precipitation (ACN + 0.1% HFBA) Spike->Prep LC 4. Cyano Column LC (Ion-Pairing Separation) Prep->LC MS 5. ESI-MS/MS Detection (MRM Mode) LC->MS QC 6. Data Validation (Analyte/IS Ratio) MS->QC

LC-MS/MS workflow using DAT-d4 to mitigate matrix effects.

Step-by-Step Methodology

Step 1: Matrix Aliquoting & Isotope Spiking

  • Action: Transfer 100 µL of human plasma/urine into a microcentrifuge tube. Immediately spike with 10 µL of DAT-d4 working solution (100 ng/mL).

  • Causality: Adding the SIL-IS before any disruption ensures that any subsequent volumetric losses or plasticware adsorption affect the analyte and IS equally, locking in the quantitative ratio.

Step 2: Ion-Pairing Protein Precipitation

  • Action: Add 400 µL of cold Acetonitrile containing 0.1% Heptafluorobutyric acid (HFBA). Vortex vigorously for 2 minutes.

  • Causality: DAT is a highly basic polyamine. HFBA acts as an ion-pairing reagent, neutralizing the polyamine's charge. This forces the highly polar DAT into the organic supernatant during precipitation, drastically improving extraction recovery.

Step 3: Centrifugation & Transfer

  • Action: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 200 µL of the clear supernatant to an autosampler vial.

  • Causality: High-speed centrifugation completely pellets the denatured proteins. Removing these macro-molecules prevents column clogging and extends the lifespan of the sensitive cyano stationary phase.

Step 4: Chromatographic Separation

  • Action: Inject 5 µL onto a Cyano LC column. Run an isocratic mobile phase of 15% Acetonitrile / 85% Water containing 0.1% HFBA at 0.4 mL/min[2].

  • Causality: Standard C18 columns fail to retain polyamines. The cyano phase provides orthogonal dipole-dipole interactions, which, combined with the HFBA ion-pairing, yields sharp, symmetrical peaks.

Step 5: ESI-MS/MS Detection

  • Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) MRM mode. Monitor the [M+H]+ precursor-to-product transitions: m/z 231 → [Product Ion] for DAT, and m/z 235 → [Product Ion] for DAT-d4.

  • Causality: The +4 Da mass shift of the deuterated IS allows the quadrupole to easily differentiate the IS from the endogenous metabolite without any chromatographic separation.

Step 6: System Suitability & Quality Control (Self-Validation)

  • Action: Bracket your unknown samples with Low, Mid, and High Quality Control (QC) samples. Include a "Zero Standard" (matrix spiked only with DAT-d4).

  • Causality: The Zero Standard verifies isotopic purity by proving there is no unlabeled DAT cross-talk bleeding from the DAT-d4 standard. The bracketing QCs ensure the instrument experiences no sensitivity drift throughout the run.

Conclusion

For rigorous pharmacokinetic profiling of TETA and its metabolites, relying on structural analogs introduces unacceptable matrix-induced variability. The integration of N1,N10-Diacetyl Triethylenetetramine-d4 as a stable isotope-labeled internal standard provides exact chromatographic co-elution, perfectly neutralizing ion suppression and extraction variances. By adopting the self-validating protocol outlined above, bioanalytical laboratories can achieve the sub-5% precision and accuracy required for modern regulatory submissions.

References
  • Lu, J., Chan, Y. K., Poppitt, S. D., & Cooper, G. J. S. (2007). "Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS)." Journal of Chromatography B.[Link]

  • FDA Center for Drug Evaluation and Research. (2022). "CUVRIOR Multi-Discipline Review." AccessData FDA.[Link]

  • Li, M., et al. (2010). "The metabolism of triethylenetetramine in humans." AACR 101st Annual Meeting.[Link]

Sources

Safety Operating Guide

N1,N10-Diacetyl Triethylenetetramine-d4 proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Decontamination, and Disposal of N1,N10-Diacetyl Triethylenetetramine-d4

As a Senior Application Scientist, I frequently observe laboratories mishandling stable isotope-labeled standards by treating them as benign aqueous salts. N1,N10-Diacetyl Triethylenetetramine-d4 (DATETA-d4) is the deuterium-labeled form of the primary metabolite of triethylenetetramine (TETA), a potent Cu(II) chelator used in Wilson's disease therapy[1]. While the diacetylation of the terminal primary amines reduces its acute chelating capacity compared to the parent TETA, the internal secondary amines retain nucleophilic and metal-binding potential.

Improper disposal of DATETA-d4 can lead to the mobilization of heavy metals in municipal wastewater systems. Therefore, our disposal protocols must be anchored in the chemical reality of polyamines: they require strict segregation, pH-controlled containment, and high-temperature incineration[2].

Physicochemical & Hazard Profile

To design a safe disposal system, we must first understand the physical and chemical boundaries of the molecule.

Property / HazardValue / DescriptionCausality / Impact on Handling
Molecular Formula C10H18D4N4O2 (Free base)Stable isotope (D4) labeling requires tracking as a specialty chemical to prevent cross-contamination in MS assays.
Molecular Weight 234.33 g/mol Low molecular weight and hydrogen-bonding capacity make it highly soluble in aqueous and polar organic media.
GHS Classification Skin Irrit. 2, Eye Irrit. 2AThe amine backbone can disrupt lipid bilayers; requires standard PPE (nitrile gloves, goggles)[3].
Incompatibilities Strong oxidizing agents, strong acidsExothermic reactions; potential for toxic nitrogen oxide (NOx) gas release upon uncontrolled degradation[3].
Recommended Disposal High-temperature incinerationPrevents environmental accumulation and metal-chelation in soil; destroys the isotopic tracer[2].

Operational Workflow: Segregation and Disposal Protocols

Do not pour DATETA-d4 solutions down the drain[2]. The following self-validating protocols ensure that the chemical is neutralized and contained without cross-reactivity.

Protocol A: Disposal of Liquid Waste (LC-MS/MS Effluents) Context: DATETA-d4 is typically utilized as an internal standard in LC-MS/MS pharmacokinetics, meaning it accumulates in mixed aqueous/organic mobile phases (e.g., Water/Acetonitrile with 0.1% Formic Acid).

  • Segregation: Direct all LC-MS/MS effluent containing DATETA-d4 into a designated "Halogen-Free Organic Waste" carboy.

    • Mechanistic Causality: Mixing secondary amines with halogenated waste (e.g., dichloromethane, chloroform) can lead to spontaneous alkylation over time, generating highly toxic and unpredictable quaternary ammonium species.

  • pH Adjustment: Ensure the waste container is maintained at a slightly acidic pH (pH 4–6).

    • Mechanistic Causality: Protonating the secondary amines forms stable ammonium salts. This prevents the volatilization of the free base and drastically reduces its nucleophilic reactivity with other waste components.

  • Containment: Use High-Density Polyethylene (HDPE) containers. Avoid metal cans.

    • Mechanistic Causality: Residual chelating activity can slowly corrode metal containers, leading to structural failure and leaks.

  • Labeling: Label explicitly as "Toxic Organic Waste - Contains Polyamines and Acetonitrile".

Protocol B: Disposal of Solid Waste (Vials, Tips, and Spills)

  • Collection: Place all contaminated Eppendorf tubes, pipette tips, and weighing boats into a puncture-proof, rigid polyethylene bin lined with a heavy-duty bag.

  • Spill Decontamination: If a benchtop spill occurs, do not use water immediately. Absorb the liquid using an inert absorbent like vermiculite or sand[3].

    • Mechanistic Causality: Applying water will rapidly spread the highly soluble compound across the surface.

  • Chemical Quenching: Wipe the affected area with a dilute acid solution (e.g., 1% acetic acid) followed by a 70% isopropanol wipe.

    • Mechanistic Causality: The acid ensures complete protonation and removal of the amine residues, while the isopropanol acts as a drying agent to leave a residue-free surface.

  • Final Disposal: Transfer all solid waste to a licensed professional waste disposal service for high-temperature incineration (>1000°C)[2].

Waste Routing Logic

DisposalWorkflow Start DATETA-d4 Waste Generated State Physical State of Waste? Start->State Liquid Liquid Waste (LC-MS/MS Effluent) State->Liquid Liquid Solid Solid Waste (Tips, Vials, Spills) State->Solid Solid CheckHalogen Contains Halogens? Liquid->CheckHalogen SolidBin Rigid Polyethylene Bin Solid->SolidBin HalogenYes Halogenated Organic Waste CheckHalogen->HalogenYes Yes HalogenNo Non-Halogenated Organic Waste CheckHalogen->HalogenNo No pHCheck Ensure pH 4-6 (Protonate Amines) HalogenYes->pHCheck HalogenNo->pHCheck HDPE Store in HDPE Container pHCheck->HDPE Incineration High-Temperature Incineration (>1000°C) by Licensed Contractor HDPE->Incineration SolidBin->Incineration

Decision tree for the segregation, containment, and disposal of DATETA-d4 waste streams.

Self-Validating Quality Control

To ensure this protocol is actively protecting your laboratory and the environment, implement the following self-validating checks:

  • Mass Balance Tracking: Log the mass of DATETA-d4 received versus the mass utilized in assays and the volume of waste generated. A discrepancy indicates potential undocumented spills or improper sink disposal.

  • Pre-Disposal pH Verification: Before sealing liquid waste carboys for contractor pickup, a secondary operator must verify and log the pH. If the pH > 7, the risk of volatile amine release increases, validating the immediate need for the acidification step.

References

Sources

Personal protective equipment for handling N1,N10-Diacetyl Triethylenetetramine-d4

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide for Handling N1,N10-Diacetyl Triethylenetetramine-d4

As a Senior Application Scientist specializing in bioanalytical workflows, I frequently oversee the implementation of stable-isotope labeled (SIL) internal standards. N1,N10-Diacetyl Triethylenetetramine-d4 (Diacetyl-TETA-d4) is the primary deuterated metabolite standard used for the therapeutic drug monitoring (TDM) and pharmacokinetic profiling of Trientine, a critical copper-chelating agent .

Handling this compound requires a dual-focus approach: protecting the operator from residual polyamine toxicity and protecting the molecule's quantitative fidelity from environmental degradation.

Hazard Profile & Mechanistic Causality

To design an effective, self-validating safety protocol, we must first understand the molecular causality of the hazards associated with this compound.

  • Chemical Toxicity (Sensitization): The parent compound, Triethylenetetramine (TETA), is a potent polyamine known for severe corrosivity, basicity, and skin sensitization . In Diacetyl-TETA-d4, the diacetylation at the N1 and N10 positions converts the primary amines into neutral amides, which significantly reduces the acute corrosivity compared to TETA . However, the internal secondary amines (N4, N7) remain intact. Consequently, this metabolite must still be handled as a dermal sensitizer and ocular irritant.

  • Analytical Hazard (Hygroscopicity & Quantitative Fidelity): While the deuterium labels (-d4) are typically carbon-bound and resistant to rapid hydrogen-deuterium (H/D) exchange, polyamine derivatives are notoriously hygroscopic. Exposure to atmospheric moisture leads to rapid water absorption. In an analytical setting, this artificially inflates the mass during micro-weighing, resulting in a sub-potent internal standard stock solution and systematically biased LC-MS/MS quantification.

Personal Protective Equipment (PPE) & Engineering Controls

Because of the dual hazards (chemical sensitization and analytical hygroscopicity), standard benchtop PPE is insufficient. The following table summarizes the required control system.

Protection CategoryRequired EquipmentCausality / Rationale
Environmental N2-Purged Glove Box or Class II BSCPrevents inhalation of particulates; N2 purge prevents moisture absorption, ensuring accurate micro-weighing.
Ocular ANSI Z87.1 Splash GogglesProtects against secondary amine irritation and accidental solvent splashing during reconstitution.
Dermal (Hands) Double-layer Nitrile GlovesPrevents sensitization. The outer layer must be discarded immediately if contaminated by the powder.
Dermal (Body) Lab Coat with Knit CuffsPrevents electrostatic transfer of the fine powder to the operator's skin or street clothing.

Step-by-Step Operational Workflow

This methodology ensures both operator safety and the preservation of the internal standard's integrity.

  • Step 1: Environmental Setup & Purging Before introducing the Diacetyl-TETA-d4 vial, purge the analytical glove box with dry Nitrogen (N2) or Argon until the relative humidity drops below 10%. This is critical to prevent moisture-driven mass inflation.

  • Step 2: PPE Donning Sequence Inspect and don the laboratory coat. Put on the first pair of nitrile gloves, ensuring they cover the knit cuffs of the lab coat. Don splash goggles. Finally, put on the second (outer) pair of nitrile gloves.

  • Step 3: Micro-Weighing Transfer the sealed vial into the controlled environment. Use an anti-static gun (e.g., Zerostat) on the spatulas and weigh boats to prevent the fine powder from dispersing via static repulsion. Weigh the required mass using a calibrated microbalance.

  • Step 4: Solubilization Immediately reconstitute the powder using LC-MS grade, anhydrous solvents to lock the concentration. Cap the master stock vial tightly with a PTFE-lined septum to prevent subsequent moisture ingress.

  • Step 5: Storage Store the aliquoted standard in amber glass vials at -20°C to prevent photodegradation and thermal degradation.

Disposal and Decontamination Plan

Amines adhere strongly to glass and metal surfaces, requiring targeted chemical neutralization rather than simple mechanical wiping.

  • Surface Decontamination: Wipe down the microbalance and surrounding surfaces with a 1% to 5% acetic acid solution. The acid neutralizes the basic secondary amines, converting them into highly water-soluble acetate salts. Follow with a secondary wipe using 70% Isopropyl Alcohol (IPA) or LC-MS grade water.

  • Solid Waste: Dispose of all contaminated outer gloves, weigh boats, and spatulas in a designated hazardous chemical waste bin labeled for "Amine/Sensitizer Waste."

  • Liquid Waste: Any residual solvent containing Diacetyl-TETA-d4 must be disposed of in a clearly labeled organic/amine liquid waste carboy. Do not mix with strong oxidizing waste streams, as polyamines can react violently with oxidants .

Process Visualization

Workflow Start Hazard Assessment (Sensitization & Hygroscopicity) Env Engineering Controls (N2-Purged Glove Box) Start->Env Dictates PPE PPE Donning (Double Nitrile, Goggles) Env->PPE Precedes Weigh Micro-Weighing (Anti-static, Moisture-free) PPE->Weigh Enables Safe Solvent Solubilization (LC-MS Grade Solvents) Weigh->Solvent Proceeds to Waste Decontamination & Disposal (Acidic Wash, Hazmat) Solvent->Waste Concludes with

Workflow mapping hazards to engineering controls, PPE, and operational steps for Diacetyl-TETA-d4.

References

  • N,N'-(1,2-Ethanediylbis(imino-2,1-ethanediyl))bis(acetamide) | CID 76974421 . Source: PubChem, National Institutes of Health (NIH). URL:[Link]

  • TRIETHYLENETETRAMINE Chemical Data . Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Triethylenetetramine | CID 5565 . Source: PubChem, National Institutes of Health (NIH). URL:[Link]

  • TRIETHYLENETETRAMINE - International Chemical Safety Cards . Source: Centers for Disease Control and Prevention (CDC) / NIOSH. URL:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.